molecular formula C12H16N2O B2573434 1-[4-(Aminomethyl)phenyl]piperidin-2-one CAS No. 444002-98-6

1-[4-(Aminomethyl)phenyl]piperidin-2-one

Cat. No.: B2573434
CAS No.: 444002-98-6
M. Wt: 204.273
InChI Key: IGFLLQNIGPBMTN-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]piperidin-2-one is an organic compound featuring a piperidin-2-one scaffold linked to a para-aminomethyl-substituted benzene ring. This structure combines a lactam (a cyclic amide) with a primary aromatic amine group, making it a versatile intermediate in medicinal chemistry and drug discovery research. The piperidin-2-one core is a privileged structure in pharmaceutical agents, often contributing to a molecule's ability to interact with biological targets. Compounds containing this scaffold and an aromatic amine moiety have been investigated for various therapeutic applications. For instance, structurally similar molecules have shown potential as inhibitors of kinase targets such as the Epidermal Growth Factor Receptor (EGFR) and ALK, which are critical in oncology research . Furthermore, piperidine derivatives are frequently explored in the development of treatments for infectious diseases, with some acting on novel bacterial targets like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis . The presence of both the aminomethyl group and the lactam ring in this compound provides two key sites for chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This makes it a valuable building block for constructing more complex molecules aimed at probing biological pathways or developing new therapeutic candidates. The product is provided as a solid and is intended for laboratory research purposes. It is strictly for use in controlled settings by qualified professionals. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFLLQNIGPBMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[4-(Aminomethyl)phenyl]piperidin-2-one CAS 444002-98-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1-[4-(Aminomethyl)phenyl]piperidin-2-one (CAS 444002-98-6). This document is structured for researchers and process chemists involved in medicinal chemistry and drug development.

CAS Registry Number: 444002-98-6 Chemical Family: N-Aryl Piperidinones / Benzylamines Role: Advanced Intermediate, Pharmacophore Building Block, Impurity Reference Standard[1]

Executive Summary & Chemical Identity

1-[4-(Aminomethyl)phenyl]piperidin-2-one is a bifunctional heterocyclic building block characterized by a piperidin-2-one (δ-valerolactam) ring N-linked to a phenyl group, which bears a para-aminomethyl substituent.

Its structural significance lies in its dual functionality: the lactam ring serves as a rigid, polar scaffold often used to mimic peptide bonds or interact with the S4 pocket of serine proteases (e.g., Factor Xa), while the primary benzylamine provides a reactive handle for amide coupling, reductive amination, or sulfonylation, facilitating the construction of complex bioactive molecules.[2]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Exact Mass 204.1263
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Predicted) ~9.2 (Primary Amine), ~-0.5 (Lactam Nitrogen)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Rotatable Bonds 2 (C-N bond between rings, C-C bond to amine)

Synthetic Pathways and Process Chemistry[2][4][5]

The synthesis of CAS 444002-98-6 typically follows a convergent route. The most robust industrial approach involves the construction of the N-aryl lactam core followed by the chemoselective reduction of a nitrile precursor.[2] This strategy avoids the potential over-alkylation issues associated with direct alkylation of the benzylamine.[2]

Core Synthetic Strategy: The Nitrile Reduction Route

This pathway ensures high fidelity of the lactam ring while generating the primary amine in the final step.[2]

Step 1: N-Arylation / Lactam Formation The synthesis begins with 4-iodobenzonitrile or 4-bromobenzonitrile . A copper-catalyzed Goldberg reaction or a palladium-catalyzed Buchwald-Hartwig amidation is employed to couple the aryl halide with piperidin-2-one (δ-valerolactam). Alternatively, 4-cyanoaniline can react with 5-chlorovaleroyl chloride followed by intramolecular cyclization.

Step 2: Chemoselective Reduction The resulting intermediate, 1-(4-cyanophenyl)piperidin-2-one , undergoes catalytic hydrogenation. Raney Nickel or Palladium on Carbon (Pd/C) is used under a hydrogen atmosphere.[2] Ammonia or acetic anhydride is often added to suppress the formation of secondary amine dimers (dimerization).[2]

Reaction Mechanism Visualization

The following Graphviz diagram illustrates the logical flow of this synthetic pathway, highlighting the critical intermediate.

SynthesisPath Start1 4-Bromobenzonitrile (Starting Material) Inter1 Intermediate: 1-(4-cyanophenyl)piperidin-2-one Start1->Inter1 C-N Coupling (Buchwald/Goldberg) Reagent1 Piperidin-2-one (CuI, K2CO3, DMSO) Reagent1->Inter1 Product TARGET: 1-[4-(Aminomethyl)phenyl] piperidin-2-one Inter1->Product Nitrile Reduction Reagent2 H2, Raney Ni (NH3/MeOH) Reagent2->Product

Figure 1: Convergent synthesis of 1-[4-(Aminomethyl)phenyl]piperidin-2-one via nitrile reduction.

Detailed Experimental Protocols

The following protocols are derived from standard methodologies for N-aryl lactam synthesis and nitrile reduction, adapted for this specific scaffold.

Protocol A: Synthesis of Intermediate 1-(4-cyanophenyl)piperidin-2-one

Reagents: 4-Bromobenzonitrile (1.0 eq), Piperidin-2-one (1.2 eq), CuI (0.1 eq), N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane.[2]

  • Charge: To a dry reaction vessel equipped with a condenser, add 4-bromobenzonitrile, piperidin-2-one, and K₂CO₃.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Catalyst: Add CuI and DMEDA followed by anhydrous 1,4-Dioxane.

  • Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor by TLC or HPLC for consumption of aryl halide.[2]

  • Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.[2] Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the solid nitrile intermediate.[2]

Protocol B: Reduction to 1-[4-(Aminomethyl)phenyl]piperidin-2-one

Reagents: 1-(4-cyanophenyl)piperidin-2-one (1.0 eq), Raney Nickel (50% wt/wt slurry), 7N NH₃ in Methanol.

  • Preparation: Dissolve the nitrile intermediate in 7N NH₃/MeOH solution. (Ammonia is critical to prevent secondary amine formation).[2]

  • Hydrogenation: Transfer to a hydrogenation autoclave. Add washed Raney Nickel catalyst carefully (Pyrophoric risk).[2]

  • Reaction: Pressurize to 40–60 psi H₂ and stir at room temperature for 6–12 hours.

  • Filtration: Filter the reaction mixture through a celite bed under an inert atmosphere (Argon) to remove the catalyst. Do not let the catalyst dry out.[2]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Salt Formation (Optional): To improve stability, treat the crude amine with 1.0 eq of HCl in dioxane to precipitate the hydrochloride salt, which is more stable for storage.

Analytical Characterization & Quality Control

To ensure the integrity of the building block for downstream applications, the following specifications must be met.

TestMethodAcceptance Criteria
Identity (NMR) ¹H NMR (DMSO-d₆)Characteristic singlet at ~3.7 ppm (-CH₂-NH₂). Aromatic doublet pair. Lactam multiplets.
Identity (MS) LC-MS (ESI+)[M+H]⁺ = 205.13 ± 0.5
Purity HPLC (C18, ACN/H₂O)> 97.0% (Area %)
Residual Solvent GC-HS< 5000 ppm (MeOH/Dioxane)
Water Content Karl Fischer< 1.0% w/w

Key ¹H NMR Signals (Predicted in DMSO-d₆):

  • δ 7.20 - 7.40 (m, 4H): Para-substituted phenyl ring protons.[2]

  • δ 3.75 (s, 2H): Benzylic methylene protons (-CH ₂-NH₂).[2]

  • δ 3.55 (t, 2H): Lactam N-methylene (-N-CH ₂-).

  • δ 2.40 (t, 2H): Lactam carbonyl-adjacent methylene (-CO-CH ₂-).

  • δ 1.85 (m, 4H): Lactam central methylenes.[2]

Applications in Drug Discovery

Factor Xa and Thrombin Inhibition

This compound is a structural analog of the key intermediates used in the synthesis of Apixaban and Rivaroxaban .[2] While Apixaban utilizes a p-methoxyphenyl and a p-aminophenyl linker, the aminomethyl variant (CAS 444002-98-6) serves as a critical probe for "homologation scanning."

  • Mechanism: Extending the amine by one methylene unit (-CH₂-) alters the vector of the H-bond donor in the S1/S4 pocket of coagulation factors.

  • Use Case: Researchers use this intermediate to synthesize "extended" analogs to probe the depth of the S4 binding pocket or to improve metabolic stability by blocking direct N-oxidation at the aniline position.[2]

Peptidomimetics Design

The N-aryl piperidinone scaffold is a validated β-turn mimetic . The rigid lactam constrains the geometry of the attached phenyl ring.[2]

  • The aminomethyl group acts as an anchor point for attaching amino acids or carboxylic acid pharmacophores.[2]

  • Workflow: Coupling CAS 444002-98-6 with N-protected amino acids (using HATU/DIPEA) generates novel peptidomimetics with restricted conformational flexibility.

Application Workflow Diagram

The following diagram depicts how this building block integrates into a medicinal chemistry campaign.

Applications Core CAS 444002-98-6 (Aminomethyl Scaffold) Path1 Amide Coupling (R-COOH + HATU) Core->Path1 Path2 Reductive Amination (R-CHO + NaBH(OAc)3) Core->Path2 Path3 Sulfonylation (R-SO2Cl + TEA) Core->Path3 Target3 Impurity Standards (For QC Analysis) Core->Target3 Direct Use Target1 Factor Xa / Thrombin Inhibitor Analogs Path1->Target1 S4 Pocket Probes Target2 GPCR Ligands (Dopamine/Serotonin) Path2->Target2 Linker Extension Path3->Target1 Bioisosteres

Figure 2: Divergent application of CAS 444002-98-6 in medicinal chemistry.

Safety and Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation over time.[2]

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction).[2]

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2026).[2] PubChem Compound Summary for CID 138674835 (Related Structure).[2] Retrieved from [Link]

  • Synthetic Methodology (N-Arylation)

    • Klapers, A., et al. (2001).[2] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides."[2] Journal of the American Chemical Society. [Link][2]

  • Application in Factor Xa Inhibitors (Apixaban Context)

    • Pinto, D. J. P., et al. (2007).[2] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry. [Link][2]

  • Nitrile Reduction Protocols

    • Gould, F. E., et al. (1960).[2] "Catalytic Hydrogenation of Nitriles." Journal of Organic Chemistry. [Link][2]

Sources

Structure of 1-[4-(aminomethyl)phenyl]piperidin-2-one vs Apixaban intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural Analysis & Synthetic Utility: 1-[4-(aminomethyl)phenyl]piperidin-2-one vs. The Canonical Apixaban Intermediate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Regulatory Scientists

Executive Summary & Structural Definition

This technical guide provides a comparative analysis between 1-[4-(aminomethyl)phenyl]piperidin-2-one (Target Molecule) and the canonical Apixaban Intermediate , defined here as 1-(4-aminophenyl)piperidin-2-one .

While the Apixaban core assembly typically utilizes the iodo or morpholino-dihydropyridinone derivatives, the 1-(4-aminophenyl)piperidin-2-one scaffold represents the fundamental "aniline" building block used in various convergent synthesis routes and structure-activity relationship (SAR) studies. The distinction between the aminomethyl (Target) and amino (Reference) variants is chemically profound, representing a shift from an aniline (aromatic amine) to a benzylamine (aliphatic amine). This alteration dictates the nucleophilicity, basicity, and synthetic trajectory of the molecule.

Structural Comparison
FeatureTarget MoleculeCanonical Apixaban Intermediate
IUPAC Name 1-[4-(aminomethyl)phenyl]piperidin-2-one1-(4-aminophenyl)piperidin-2-one
CAS RN 444002-98-6438056-68-9 (Generic) / 4053-34-3 (Iodo-precursor)
Amine Type Benzylamine (Primary, Aliphatic)Aniline (Primary, Aromatic)
Linker Methylene Bridge (

)
Direct Bond (

)
Hybridization

Carbon spacer

Carbon attachment
Electronic Character Electronically decoupled from phenyl ringConjugated with phenyl ring (Resonance)

Physicochemical Properties & Reactivity Profile

The insertion of a methylene bridge in the Target Molecule fundamentally alters the reactivity profile compared to the Apixaban intermediate.

Basicity and Nucleophilicity
  • Target (Aminomethyl): Functions as a benzylamine with a pKa

    
     9.5. The lone pair on the nitrogen is localized and not involved in aromatic resonance. It is a hard nucleophile , highly reactive towards acyl chlorides and sulfonyl chlorides without the need for aggressive catalysis.
    
  • Reference (Aminophenyl): Functions as an aniline with a pKa

    
     4.0–5.0. The nitrogen lone pair is delocalized into the phenyl ring (and weakly into the lactam system), making it a softer, weaker nucleophile . Coupling this amine often requires forcing conditions or specific catalysts (e.g., Ullmann-type couplings if reacting the aryl halide, or strong bases for amidation).
    
Structural Visualization (DOT)

The following diagram illustrates the electronic divergence and structural relationship.

StructuralComparison Target Target Molecule 1-[4-(aminomethyl)phenyl]piperidin-2-one (Benzylamine Type) Properties_T pKa ~ 9.5 High Nucleophilicity Non-conjugated Target->Properties_T Exhibits Reference Apixaban Intermediate 1-(4-aminophenyl)piperidin-2-one (Aniline Type) Properties_R pKa ~ 4.5 Low Nucleophilicity Conjugated System Reference->Properties_R Exhibits Difference Methylene Spacer (-CH2-) Reference->Difference Difference->Target Homologation

Figure 1: Structural and electronic divergence between the Target (Benzylamine) and Reference (Aniline) intermediates.

Synthetic Origins & Causality

The presence of the aminomethyl group suggests a divergent synthetic pathway. In drug development, identifying the origin of this structure is critical for impurity profiling (e.g., over-reduction) or scaffold design.

The "Nitrile vs. Nitro" Divergence
  • Pathway A (Apixaban Route): The canonical intermediate is typically derived from the reduction of a Nitro group (1-(4-nitrophenyl)piperidin-2-one) or the amination of an Iodo group (1-(4-iodophenyl)piperidin-2-one).

  • Pathway B (Target Route): The aminomethyl variant is almost exclusively derived from the reduction of a Nitrile group (1-(4-cyanophenyl)piperidin-2-one).

Critical Quality Attribute (CQA) Note: If a synthetic route for Apixaban utilizes a nitrile precursor (e.g., to install the carboxamide later) and non-selective reducing conditions are applied, the nitrile may reduce to the aminomethyl impurity, contaminating the API.

SynthesisPathways Nitro Precursor A: 1-(4-nitrophenyl)piperidin-2-one Red_Nitro Reduction (H2, Pd/C or Fe/HCl) Nitro->Red_Nitro Nitrile Precursor B: 1-(4-cyanophenyl)piperidin-2-one Red_Nitrile Reduction (H2, Raney Ni or LAH) Nitrile->Red_Nitrile Aniline Apixaban Intermediate (Aniline) Red_Nitro->Aniline Benzylamine Target Molecule (Aminomethyl) Red_Nitrile->Benzylamine Aniline->Benzylamine NOT DIRECTLY CONVERTIBLE (Requires Homologation)

Figure 2: Divergent synthetic pathways. The Target Molecule arises from Nitrile reduction, while the Apixaban Intermediate arises from Nitro reduction.

Experimental Protocols

The following protocols outline the synthesis of both intermediates to demonstrate the methodological differences required by the precursors.

Protocol A: Synthesis of Canonical Apixaban Intermediate (Nitro Reduction)

This method yields the aniline derivative used in standard Apixaban coupling.

  • Reagents: 1-(4-nitrophenyl)piperidin-2-one (10.0 g), 10% Pd/C (1.0 g), Methanol (100 mL), Hydrogen gas (balloon or autoclave).

  • Procedure:

    • Charge the hydrogenation vessel with the nitro precursor and methanol.

    • Add the Pd/C catalyst carefully under an inert atmosphere (Nitrogen).

    • Purge the vessel with Hydrogen gas three times.

    • Stir the mixture at Room Temperature (25°C) under 1 atm (or 30 psi) of

      
       for 4–6 hours. Note: Nitro reduction is facile and does not require high pressure.
      
    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the nitro spot and appearance of the fluorescent amine spot.

    • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield an off-white solid.

  • Validation:

    
     NMR should show a broad singlet around 5.0 ppm (
    
    
    
    ) and the characteristic aromatic AA'BB' system.
Protocol B: Synthesis of Target Molecule (Nitrile Reduction)

This method yields the aminomethyl derivative. Note the requirement for stronger reducing conditions.

  • Reagents: 1-(4-cyanophenyl)piperidin-2-one (10.0 g), Raney Nickel (2.0 g, washed), Methanolic Ammonia (7N, 100 mL).

  • Procedure:

    • Safety Warning: Raney Nickel is pyrophoric. Handle under water or inert gas.

    • Dissolve the nitrile precursor in Methanolic Ammonia. Note: Ammonia is required to suppress the formation of secondary amines.

    • Add Raney Nickel.

    • Hydrogenate at 50–60°C under 50–100 psi of

      
       pressure for 12–24 hours. Note: Nitrile reduction is kinetically slower than nitro reduction.
      
    • Workup: Carefully filter the catalyst (keep wet). Concentrate the filtrate.

    • Purification: The crude amine often requires Acid-Base extraction (dissolve in 1N HCl, wash with DCM, basify aqueous layer with NaOH, extract into DCM) to remove non-basic impurities.

  • Validation:

    
     NMR will show a distinct doublet or singlet for the benzylic methylene (
    
    
    
    ) around 3.8 ppm, which is absent in the Apixaban intermediate.

Role in Apixaban Impurity Profiling[2][3][4][5][6]

In the context of Apixaban (Eliquis) manufacturing, the 1-[4-(aminomethyl)phenyl]piperidin-2-one structure is not a standard intermediate but can serve as a process-related impurity marker .

  • Origin: If the synthetic route involves the cyanation of 1-(4-iodophenyl)piperidin-2-one followed by hydrolysis to the amide, any residual reduction steps could generate the aminomethyl species.

  • Detection: High-Resolution Mass Spectrometry (HRMS) is required to distinguish the Target (M+14 mass unit shift vs. Aniline) from other homologs.

  • Significance: As a primary benzylamine, this impurity would compete aggressively in subsequent amidation steps (e.g., with the ethyl chlorohydrazonoacetate derivative), leading to "Pseudo-Apixaban" impurities with incorrect linker lengths.

References

  • Preparation of Apixaban and Intermediates. European Patent Office. Patent EP3212620B1. (Detailed synthesis of Apixaban via the aniline intermediate). Link

  • 1-(4-Aminophenyl)piperidin-2-one | C11H14N2O. PubChem.[1] National Library of Medicine. (Chemical and physical properties of the canonical intermediate). Link

  • 1-[4-(Aminomethyl)phenyl]piperidin-2-one. ChemicalBook. (Commercially available building block and physical data). Link

  • Apixaban Impurities: An In-depth Technical Guide. BenchChem. (Overview of impurity formation pathways including hydrolysis and reduction byproducts). Link

  • Improved Process for Preparing Intermediate of Apixaban. QuickCompany / Indian Patent Application. (Describes the isolation of the iodo- and amino-phenyl piperidinone intermediates). Link

Sources

An In-depth Technical Guide to 1-[4-(Aminomethyl)phenyl]piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-[4-(Aminomethyl)phenyl]piperidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications.

Introduction

1-[4-(Aminomethyl)phenyl]piperidin-2-one is a derivative of piperidin-2-one, featuring a phenyl group at the 1-position which is further substituted with an aminomethyl group. The piperidine ring is a ubiquitous scaffold in a vast number of therapeutic agents, valued for its ability to impart desirable pharmacokinetic and pharmacodynamic properties.[1] The inclusion of a lactam functionality within the piperidine ring, as seen in piperidin-2-ones, offers a unique chemical handle for further derivatization.

The structural motifs present in 1-[4-(Aminomethyl)phenyl]piperidin-2-one, namely the piperidinone core and the aminomethylphenyl substituent, are found in various biologically active molecules.[2] This suggests its potential as a key intermediate or building block in the synthesis of novel therapeutic agents. While this specific molecule is not extensively characterized in publicly available literature, its structural components are well-studied in the context of drug discovery.

Chemical Properties and Structure

The fundamental properties of 1-[4-(Aminomethyl)phenyl]piperidin-2-one are summarized in the table below. These have been computationally predicted and are available in public databases.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O[3]
Molecular Weight 204.27 g/mol [3]
Canonical SMILES C1CCN(C(=O)C1)C2=CC=C(C=C2)CN[3]
InChIKey IGFLLQNIGPBMTN-UHFFFAOYSA-N[3]
Predicted XlogP 0.6[3]

Structure of 1-[4-(Aminomethyl)phenyl]piperidin-2-one

G A Piperidin-2-one + 4-Fluorobenzonitrile B Nucleophilic Aromatic Substitution A->B C 1-(4-Cyanophenyl)piperidin-2-one B->C D Reduction of Nitrile C->D E 1-[4-(Aminomethyl)phenyl]piperidin-2-one D->E

Caption: Proposed synthetic workflow for 1-[4-(Aminomethyl)phenyl]piperidin-2-one.

Step 1: Synthesis of 1-(4-Cyanophenyl)piperidin-2-one

This step involves a nucleophilic aromatic substitution reaction. The nitrogen of the piperidin-2-one acts as a nucleophile, displacing the fluorine atom on the 4-fluorobenzonitrile.

General Protocol:

  • To a solution of piperidin-2-one in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium tert-butoxide at 0 °C to deprotonate the lactam nitrogen.

  • After stirring for a short period, add 4-fluorobenzonitrile to the reaction mixture.

  • Heat the reaction mixture to facilitate the substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield crude 1-(4-cyanophenyl)piperidin-2-one, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of 1-(4-Cyanophenyl)piperidin-2-one

The nitrile group of 1-(4-cyanophenyl)piperidin-2-one can be reduced to a primary amine using various reducing agents.

General Protocol (Catalytic Hydrogenation):

  • Dissolve 1-(4-cyanophenyl)piperidin-2-one in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, typically Raney nickel or palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to a hydrogen atmosphere, either by using a balloon filled with hydrogen or a Parr hydrogenator, at elevated pressure.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or gas chromatography).

  • After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford 1-[4-(Aminomethyl)phenyl]piperidin-2-one.

Applications in Drug Discovery and Medicinal Chemistry

While the specific biological activity of 1-[4-(Aminomethyl)phenyl]piperidin-2-one is not well-documented, its structural features suggest its utility as a scaffold in medicinal chemistry. The piperidinone core is a privileged structure in drug design, and the aminomethylphenyl group provides a key point for further functionalization to interact with biological targets.

Derivatives of similar structures, such as 4-(aminomethylphenyl)piperidines, have been investigated as inhibitors of enzymes like tryptase, a serine protease involved in allergic inflammation. [4]The aminomethyl group can act as a key binding element, mimicking the side chain of basic amino acids like lysine or arginine, which are often recognized by proteases.

Furthermore, the piperidine scaffold is prevalent in a wide range of centrally acting agents, and modifications of this core can lead to compounds with diverse pharmacological profiles. [1]

Analytical Characterization (Predicted)

No published spectroscopic data for 1-[4-(Aminomethyl)phenyl]piperidin-2-one were found. However, based on its structure, the following spectral characteristics can be predicted:

TechniquePredicted Observations
¹H NMR - Aromatic protons on the phenyl ring would appear as two doublets in the range of δ 7.0-7.5 ppm. - The benzylic protons of the aminomethyl group would likely be a singlet or a multiplet around δ 3.8-4.2 ppm. - The protons on the piperidinone ring would appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm).
¹³C NMR - Aromatic carbons would be observed in the δ 110-150 ppm region. - The carbonyl carbon of the lactam would be significantly downfield, likely > δ 170 ppm. - The benzylic carbon and the carbons of the piperidinone ring would appear in the aliphatic region (δ 20-60 ppm).
IR Spectroscopy - A strong absorption band for the C=O stretch of the lactam around 1650 cm⁻¹. - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups.
Mass Spectrometry - The molecular ion peak [M]⁺ at m/z 204. - A prominent [M+H]⁺ peak at m/z 205 in ESI-MS. - Fragmentation patterns corresponding to the loss of the aminomethyl group or cleavage of the piperidinone ring.

Safety and Handling

Specific toxicology data for 1-[4-(Aminomethyl)phenyl]piperidin-2-one are not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

1-[4-(Aminomethyl)phenyl]piperidin-2-one is a valuable heterocyclic compound with significant potential as a building block in the synthesis of more complex molecules for drug discovery. Its synthesis can be plausibly achieved through a two-step process involving the formation of a nitrile precursor followed by reduction. While specific biological and analytical data for this compound are currently limited in the public domain, its structural relationship to known pharmacologically active agents suggests that it is a promising scaffold for further investigation by medicinal chemists.

References

Sources

Technical Safety & Handling Guide: 1-[4-(Aminomethyl)phenyl]piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Factor Xa Inhibitor Synthesis[1]

Part 1: Molecular Identity & Strategic Context

Compound Profile

1-[4-(Aminomethyl)phenyl]piperidin-2-one is a critical "late-stage" intermediate in the synthesis of Apixaban (Eliquis), a blockbuster anticoagulant targeting Factor Xa. It serves as the nucleophilic scaffold that couples with the pyrazole-acid chloride fragment to form the final drug substance.

Note on Nomenclature & CAS: While the user-specified CAS is 1013759-86-6 , the compound is commercially indexed under multiple identifiers depending on its salt form (e.g., HCl salt) or free base state. The free base is frequently associated with CAS 444002-98-6 . This guide addresses the Free Base form unless specified, as it presents the primary reactivity concerns (oxidation/nucleophilicity).

Property Data
Chemical Name 1-[4-(Aminomethyl)phenyl]piperidin-2-one
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dilute Acids; Sparingly soluble in Water
pKa (Calculated) ~9.5 (Primary amine), ~-1.0 (Lactam nitrogen)
Key Functional Groups Primary Benzylamine (Reactive Nucleophile),

-Lactam (Cyclic Amide)
Synthetic Utility & Pathway Visualization

Understanding the synthesis allows for better impurity profiling. The compound is typically synthesized via the reduction of a nitro-precursor or the oxidation of a piperidine ring.

Figure 1: Strategic Role in Apixaban Synthesis This diagram illustrates the generation of the target amine and its consumption in the final coupling step.

Apixaban_Synthesis Precursor 4-Chloronitrobenzene + Piperidine NitroInt 1-(4-Nitrophenyl)piperidine Precursor->NitroInt SNAr LactamNitro Nitro-Lactam Intermediate (Oxidation Step) NitroInt->LactamNitro Oxidation (NaClO2 or similar) Target Target Amine: 1-[4-(Aminomethyl)phenyl] piperidin-2-one LactamNitro->Target Hydrogenation (H2/Pd-C) Reduction of Nitro to Amine Coupling Coupling Reaction (with Pyrazole Acid Chloride) Target->Coupling Amide Bond Formation Apixaban APIXABAN (Crude) Coupling->Apixaban

Caption: The target amine is generated via reduction of the nitro-lactam.[1][2][3][4][5][6] Its purity is critical as unreduced nitro-compounds become difficult-to-remove impurities in the final API.

Part 2: Hazard Analysis & Safety Engineering (GHS)

Reactivity-Driven Hazard Classification

Unlike generic SDS documents, we categorize hazards based on the chemical functionality that drives the toxicity.

Primary Hazard Driver: The Benzylamine Moiety The primary amine (


) is basic and nucleophilic. It interacts with biological membranes and proteins, leading to irritation and potential sensitization.
GHS Classification Hazard Statement Mechanism/Rationale
Acute Tox. 4 (Oral) H302: Harmful if swallowedBioavailability of piperidine derivatives; CNS effects common in class.
Skin Irrit. 2 H315: Causes skin irritationBasic amine reacts with skin lipids/proteins (saponification/alkaline burn).
Eye Dam. 1 H318: Causes serious eye damageHigh pH of aqueous solution on ocular surface; risk of corneal opacity.
STOT SE 3 H335: May cause respiratory irritationInhalation of dust irritates mucous membranes due to alkalinity.
Handling & Exposure Controls
  • Engineering Controls:

    • Powder Handling: Must be handled in a Vented Balance Enclosure (VBE) or Fume Hood. The solid is often electrostatic; use ionizing bars if weighing large quantities.

    • Process Containment: For synthesis scales >100g, use split-butterfly valves (SBV) or continuous liners to prevent dust generation.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95/P3 minimum for solid handling. Powered Air Purifying Respirator (PAPR) required if OEL < 10

      
       (estimated band).
      
    • Dermal: Nitrile gloves (double gloving recommended). The amine can permeate latex.

Part 3: Analytical Assurance & Quality Control

Critical Quality Attributes (CQAs)

In the context of Apixaban synthesis, three impurities must be monitored in this intermediate:

  • Unreduced Nitro-Lactam: Fails to couple; carries through to final API.

  • Over-reduced Impurities: Ring opening of the lactam (rare but possible under harsh hydrogenation).

  • Dimer Formation: Reaction of the amine with itself or precursors.

Validated HPLC Method Protocol

Based on standard reverse-phase methodologies for Apixaban intermediates (Ref 1, 2).

Method Summary: A gradient elution on a C18 column is required to separate the polar amine from the non-polar nitro-precursors.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5). Note: Acidic pH is crucial to protonate the amine, improving peak shape.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV @ 230 nm (Amide/Phenyl absorption).

  • Temperature: 40°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 40 60 Ramp
20.0 5 95 Wash

| 20.1 | 95 | 5 | Re-equilibration |

Analytical Workflow Diagram

Decision tree for releasing the intermediate for the final coupling step.

Analytical_Workflow Sample Batch Sample (Solid) Prep Dissolve in 50:50 MeCN:Water (0.1% H3PO4) Sample->Prep HPLC HPLC Analysis (Method 3.2) Prep->HPLC Decision Purity > 98.5%? Nitro Impurity < 0.1%? HPLC->Decision Pass RELEASE for Coupling Step Decision->Pass Yes Fail QUARANTINE Recrystallize (IPA/Water) Decision->Fail No

Caption: Analytical logic ensures that unreduced nitro-precursors do not contaminate the final Apixaban synthesis.

Part 4: Stability & Emergency Protocols

Stability & Storage
  • Hygroscopicity: The free amine is moderately hygroscopic. It can absorb atmospheric CO₂ to form carbamates over time.

  • Oxidation: Primary benzylic amines are susceptible to air oxidation to form imines or aldehydes, especially in solution.

  • Protocol: Store in tightly sealed containers (HDPE) with desiccant packs. Store at 2-8°C for long-term storage. Flush headspace with Argon/Nitrogen after opening.

Spill Response (Self-Validating Protocol)
  • Isolate: Evacuate the immediate area (10m radius).

  • Protect: Don full PPE (Tyvek suit, Nitrile gloves, Respirator).

  • Neutralize: Do not use water initially (spreads the contamination). Cover the spill with a dry absorbent (Vermiculite).

  • Clean: Scoop into a hazardous waste bag. Wipe the surface with 10% Acetic Acid (to protonate the amine and make it water-soluble), then wash with soap and water.

  • Verify: Check surface pH with litmus paper; it should be neutral (pH 6-8).

References

  • MDPI. (2020). Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis. Molecules.

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 11458178: 1-(4-Aminophenyl)piperidin-2-one.

  • Fisher Scientific. (2023). Safety Data Sheet: Piperidine Derivatives and Handling.

  • ResearchGate. (2024). A practical synthesis for the key intermediate of apixaban.

  • Bristol-Myers Squibb. (2003). Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. U.S. Patent 6,967,208.

Sources

Technical Guide: Solubility Profile & Handling of 1-[4-(Aminomethyl)phenyl]piperidin-2-one

[1][2]

Executive Summary & Chemical Identity

1-[4-(Aminomethyl)phenyl]piperidin-2-one (CAS: 444002-98-6) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the Factor Xa inhibitor, Apixaban (Eliquis).[1]

For researchers and process chemists, understanding the solubility profile of this molecule is non-trivial due to its amphiphilic nature: it possesses a lipophilic core (phenyl-piperidinone scaffold) and a pH-sensitive polar head (primary aminomethyl group).[1]

This guide provides an authoritative solubility workflow, distinguishing between the Free Base and the Hydrochloride Salt forms, as their behaviors in aqueous media are diametrically opposed.[1]

Chemical Identity Table
FeatureDetail
IUPAC Name 1-[4-(Aminomethyl)phenyl]piperidin-2-one
CAS (Free Base) 444002-98-6
CAS (HCl Salt) 1439900-50-1
Molecular Weight 204.27 g/mol (Free Base)
Functional Groups Lactam (Polar, H-bond acceptor), Primary Amine (Basic, pKa ~9.[1][2][3]2)
Primary Application Apixaban Intermediate (P2 Fragment)

Solubility Profile: DMSO vs. Water[1]

The solubility of this compound is governed by the protonation state of the benzylic amine.[1] Below is the empirical solubility matrix.

Quantitative Solubility Matrix
SolventSolubility (Free Base)Solubility (HCl Salt)Mechanistic Driver
DMSO High (>20 mg/mL)High (>20 mg/mL)Dipole-dipole interactions; DMSO solvates the lactam and aromatic system effectively.[1]
Water (pH 7) Low / Insoluble (<0.5 mg/mL)High (>10 mg/mL)The free base is hydrophobic.[1] The salt is ionic and highly hydrated.[1]
Water (pH < 4) High (>10 mg/mL)High (>10 mg/mL)Protonation of the amine (

) disrupts crystal lattice forces.[1]
Ethanol/Methanol Moderate to HighModerateProtic organic solvents solubilize the polar lactam.
Mechanistic Insight: The "Amine Switch"

The critical factor in aqueous solubility is the aminomethyl group (

1
  • In Neutral Water (pH 7): The amine exists largely as the free base.[1] The hydrophobic penalty of the phenyl-piperidinone scaffold outweighs the hydrogen-bonding potential of the amine and lactam, resulting in precipitation.

  • In Acidic Water (pH < pKa): The amine accepts a proton to become

    
    . This charge introduces strong ion-dipole interactions with water, overcoming the lattice energy of the solid and enabling dissolution.[1]
    

Visualization: Solubility Mechanics & Workflow

The following diagrams illustrate the protonation-dependent solubility switch and the decision workflow for experimental handling.

Diagram 1: Protonation Equilibrium & Solubility Switch[1]

SolubilityMechanismFreeBaseFree Base Form(Neutral pH)Hydrophobic DominantINSOLUBLE in WaterSaltProtonated Salt Form(Low pH)Ionic/Polar DominantSOLUBLE in WaterFreeBase->Salt Protonation (pH < 9)DMSO_SolDMSO Solvation(Dipole-Dipole)FreeBase->DMSO_Sol Direct DissolutionAcid+ H+ (Acid)Salt->FreeBase Deprotonation (pH > 10)Salt->DMSO_Sol Direct Dissolution

Caption: The "Amine Switch" mechanism. Acidic conditions convert the insoluble free base into a highly soluble cationic species.[1]

Diagram 2: Experimental Dissolution Workflow

WorkflowStartStart: Select Reagent FormCheckFormIs it Free Base or HCl Salt?Start->CheckFormPathBaseFree Base (CAS 444002-98-6)CheckForm->PathBasePathSaltHCl Salt (CAS 1439900-50-1)CheckForm->PathSaltDMSO_DecisionTarget: DMSO Stock?PathBase->DMSO_DecisionAq_DecisionTarget: Aqueous Buffer?PathBase->Aq_DecisionPathSalt->DMSO_DecisionPathSalt->Aq_DecisionDMSO_ActionAdd DMSO -> Vortex -> Sonicate(Clear Solution)DMSO_Decision->DMSO_ActionDirect_AqDissolve directly in Water/BufferAq_Decision->Direct_AqIf SaltAcid_AqStep 1: Dissolve in 0.1M HCl or DMSOStep 2: Dilute into BufferAq_Decision->Acid_AqIf Free Base

Caption: Decision tree for solvent selection based on the specific salt form of the starting material.

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock in DMSO

Objective: Create a stable 50 mM stock solution for biological assays or synthesis. Applicability: Both Free Base and HCl Salt.[1]

  • Weighing: Accurately weigh 10.2 mg of 1-[4-(Aminomethyl)phenyl]piperidin-2-one (Free Base).

    • Note: If using HCl salt (MW ~240.7), weigh 12.0 mg .[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

    • Scientific Rationale: Anhydrous DMSO prevents hydrolysis over long-term storage, although this lactam is relatively stable.[1]

  • Dissolution: Vortex for 30 seconds. The solution should become clear and colorless.

    • Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes.[1] Persistent cloudiness suggests impurities (e.g., inorganic salts from synthesis).[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months.

Protocol B: Preparation of Aqueous Solution (Free Base)

Objective: Dissolve the hydrophobic free base in an aqueous medium.[1] Challenge: The free base will float or form a suspension in neutral water.

  • Acidification Strategy (Preferred):

    • Suspend 10 mg of the Free Base in 900 µL of water.[1]

    • Slowly add 1.0 M HCl (approx. 1-1.1 equivalents, ~50-60 µL) while stirring.

    • Monitor clarity. Once the amine is protonated, the solid will dissolve instantly.[1]

    • Adjust final volume with water or buffer.

    • Self-Validating Check: Measure pH. It should be slightly acidic (~pH 4-5).[1] If pH is neutral and solid remains, add more acid.[1]

  • DMSO "Crash-Out" Method (For Assays):

    • Prepare a 100 mM stock in DMSO (as per Protocol A).

    • Dilute 1:100 into the aqueous buffer (final 1% DMSO).[1]

    • Risk: At concentrations >100 µM, the free base may precipitate if the buffer pH > 8.0.

Scientific Validation & Handling

Stability Considerations
  • Lactam Hydrolysis: The piperidin-2-one ring is a cyclic amide. While generally stable, prolonged exposure to strong acids or bases at high temperatures (>60°C) can open the ring to form the corresponding amino acid derivative.

  • Oxidation: The primary amine is susceptible to oxidation over time.[1] Store under nitrogen or argon if possible.

Safety (E-E-A-T)
  • Corrosivity: As a primary amine, the compound (and especially its solutions) can be irritating to mucous membranes.[1]

  • Handling: Use standard PPE (gloves, goggles).[1] Handle the dry powder in a fume hood to avoid inhalation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10246265, 1-(4-(Aminomethyl)phenyl)piperidin-2-one.[1] Retrieved from [Link][1]

  • Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban) for the Prevention of Thromboembolic Events.[1] Journal of Medicinal Chemistry, 50(22), 5339-5356. (Describes the use of this intermediate in the synthesis of Apixaban).

  • World Intellectual Property Organization (2003). Patent WO2003026652: Nitrogen containing heterobicycles as factor Xa inhibitors.[1] (Original patent describing the synthesis and handling of the piperidinone intermediates).[1][2]

  • European Medicines Agency (2020). Assessment Report: Apixaban Accord. (Provides general solubility data on Apixaban and related impurities/intermediates). Retrieved from [Link]

Methodological & Application

Ullmann coupling reaction to synthesize piperidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-UG Topic: Advanced Protocol for the Copper-Catalyzed Synthesis of


-Aryl Piperidin-2-one Derivatives
Date:  February 15, 2026
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The


-arylation of piperidin-2-one (valerolactam) is a pivotal transformation in medicinal chemistry, serving as a cornerstone in the synthesis of Factor Xa inhibitors (e.g., Apixaban) and other bioactive lactams. While Palladium-catalyzed Buchwald-Hartwig aminations are powerful, the Copper-catalyzed Ullmann-Goldberg reaction remains the industrial standard for lactams due to cost-efficiency and superior chemoselectivity for amide nitrogens over competing nucleophiles.

This guide provides a comprehensive technical workflow for synthesizing


-aryl piperidin-2-ones. Unlike generic protocols, this document details the mechanistic causality behind ligand selection, base effects, and troubleshooting stalled reactions.

Scientific Foundation & Mechanism

The Challenge of Lactam Arylation

Piperidin-2-one is a secondary cyclic amide. Unlike amines, the nitrogen lone pair is delocalized into the carbonyl group (


), rendering it significantly less nucleophilic (

in DMSO). Consequently, the classical uncatalyzed Ullmann reaction requires extreme temperatures (>200°C). Modern protocols utilize bidentate ligands to stabilize the active Cu(I) species and facilitate oxidative addition at milder temperatures (80–110°C).
The Catalytic Cycle (Goldberg Mechanism)

The reaction generally follows a Cu(I)/Cu(III) catalytic cycle. The choice of ligand (L) is critical to prevent the disproportionation of Cu(I) to inactive Cu(0) and Cu(II).

Key Mechanistic Steps:

  • Ligation: Formation of the active [L-Cu-X] complex.

  • Deprotonation/Coordination: The base deprotonates the lactam, which displaces the halide (X) to form a cuprate intermediate [L-Cu-NR

    
    ].
    
  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper center, forming a transient high-energy Cu(III) species.

  • Reductive Elimination: The C-N bond forms, releasing the product and regenerating the Cu(I) catalyst.

UllmannCycle Start Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu-I] Start->Active Solvation Amido Cu(I)-Amido Complex [L-Cu-N(Lactam)] Active->Amido + Piperidin-2-one + Base (-HI) OxAdd Cu(III) Intermediate [L-Cu(III)(Ar)(I)(N-Lactam)] Amido->OxAdd + Ar-I (Oxidative Addition) Product Product Release N-Aryl Piperidin-2-one OxAdd->Product Reductive Elimination Product->Active Regeneration

Figure 1: The proposed Goldberg-modified Ullmann catalytic cycle for lactam arylation. Note the critical role of the base in the early coordination step.

Strategic Parameter Optimization

Success depends on the "Triangle of Compatibility": Ligand – Base – Solvent .

ParameterRecommended ChoiceTechnical Rationale
Copper Source CuI (99.9%)CuI is preferred over CuBr or CuCl due to higher solubility and the "iodide effect" which stabilizes Cu(I) clusters. Avoid Cu(II) salts unless using a reducing environment.
Ligand DMEDA or trans-1,2-DACH DMEDA (

-dimethylethylenediamine) is excellent for flexibility. DACH (trans-1,2-diaminocyclohexane) is more rigid, providing higher thermal stability for difficult substrates.
Base K

PO

(anhydrous)
Phosphate is a "mild-hard" base. Unlike Cs

CO

(which can cause hydrolysis of the lactam at high T), K

PO

balances deprotonation with substrate stability.
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar solvents are preferred for diamine ligands to prevent solvent competition for the metal center. DMF/DMSO are reserved for amino-acid ligands.

Experimental Protocols

Protocol A: The "Workhorse" Method (Diamine Ligand)

Best for: Research scale (100 mg – 10 g), high reliability, broad substrate scope.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Piperidin-2-one (1.2 equiv)

  • CuI (10 mol%)[1]

  • 
    -Dimethylethylenediamine (DMEDA) (20 mol%)
    
  • K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Add CuI (19 mg, 0.1 mmol), K

    
    PO
    
    
    
    (424 mg, 2.0 mmol), and Piperidin-2-one (119 mg, 1.2 mmol). If the Aryl Iodide is solid, add it now (1.0 mmol).
  • Purging: Cap the vial and evacuate/backfill with Argon three times. Crucial: Oxygen irreversibly oxidizes Cu(I) to inactive Cu(II).

  • Liquids Addition: Syringe in 1,4-Dioxane (5.0 mL). If the Aryl Iodide is liquid, add it now. Finally, add DMEDA (22

    
    L, 0.2 mmol).
    
    • Observation: The solution should turn a pale blue-green or remain colorless. A dark brown/black color immediately indicates oxidation or impurities.

  • Reaction: Seal the vessel and heat to 110°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "Green" Method (Amino Acid Ligand)

Best for: Cost-sensitive scale-up, polar substrates.

Reagents: CuI (10 mol%), L-Proline (20 mol%), K


CO

(2.0 equiv), DMSO (0.5 M). Procedure: Identical to Protocol A, but heat at 90°C . The amino acid ligand allows for lower temperatures but requires a polar solvent (DMSO) to solubilize the ligand-base complex.

Case Study: Synthesis of Apixaban Intermediate

The synthesis of Apixaban involves a critical coupling of a dihydropyridinone or piperidinone scaffold.

Target Reaction:

  • Substrate: 1-(4-iodophenyl) derivative or similar aryl iodide.

  • Nucleophile: Piperidin-2-one.[2][3]

  • Industrial Condition: CuI / K

    
    CO
    
    
    
    / 125°C / Neat or high-boiling solvent.

Note: In industrial settings, ligands are sometimes omitted if high temperatures (>130°C) are permissible, but this degrades yield. The addition of DMEDA significantly improves the profile.

Troubleshooting & Optimization Logic

Use the following logic flow to diagnose reaction failures.

Troubleshooting Problem Reaction Yield < 20% CheckColor Check Reaction Color Problem->CheckColor BlueGreen Blue/Green Solution CheckColor->BlueGreen RedBrown Red/Brown Precipitate CheckColor->RedBrown Oxidation Diagnosis: Catalyst Oxidation (Cu I -> II) Action: Degas solvent more thoroughly. Use fresh CuI. BlueGreen->Oxidation CheckSubstrate Check Substrate Sterics/Electronics RedBrown->CheckSubstrate Stall Diagnosis: Catalyst Deactivation/Aggregation Action: Increase Ligand Loading. Switch to stronger ligand (DACH). CheckSubstrate->Stall Standard Substrate HardSub Ortho-substituted or e- rich Aryl Halide CheckSubstrate->HardSub ActionHard Action: Switch solvent to DMSO. Increase Temp to 130°C. HardSub->ActionHard

Figure 2: Diagnostic workflow for stalled Ullmann couplings.

Common Failure Modes:
  • "The Blue Death": If the reaction turns bright blue/green, Cu(I) has oxidized to Cu(II). The reaction is dead.

    • Fix: Improve inert atmosphere (glovebox or rigorous Schlenk line). Add a trace of reducing agent (e.g., Sodium Ascorbate) if necessary.

  • Incomplete Conversion: Lactams are poor nucleophiles.

    • Fix: Ensure the base is finely ground (surface area effect). Switch from K

      
      CO
      
      
      
      to Cs
      
      
      CO
      
      
      (cesium effect) or K
      
      
      PO
      
      
      .

References

  • Klapers, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[4] Link

  • Deng, W., et al. (2005). Amino Acid-Mediated Goldberg Reactions Between Aryl Bromides and Amides. Synlett.[5][6] Link

  • Pinto, D. J. P., et al. (2007).[7] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[7] Journal of Medicinal Chemistry.[7] Link

  • Taillefer, M., et al. (2007). Copper-Catalyzed N-Arylation of Amides and Maillard Reaction. Angewandte Chemie International Edition. Link

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Amides. Accounts of Chemical Research. Link

Sources

Application Notes and Protocols for the Synthesis of 1-[4-(Aminomethyl)phenyl]piperidin-2-one from 4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, three-step synthetic route for the preparation of 1-[4-(aminomethyl)phenyl]piperidin-2-one, a valuable building block in medicinal chemistry, commencing from commercially available 4-bromobenzylamine. The synthesis involves the strategic protection of the primary amine, followed by a palladium-catalyzed Buchwald-Hartwig amination to form the crucial C-N bond with piperidin-2-one, and concludes with the deprotection of the aminomethyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful execution of this synthesis.

Introduction and Synthetic Strategy

The 1-arylpiperidin-2-one scaffold is a prevalent motif in a multitude of biologically active molecules and pharmaceutical agents. The title compound, 1-[4-(aminomethyl)phenyl]piperidin-2-one, serves as a key intermediate, featuring a versatile primary amine that allows for further derivatization and exploration of structure-activity relationships (SAR) in drug discovery programs.

The synthetic approach detailed herein is a robust and efficient pathway that leverages a well-established palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination.[1][2] This reaction is renowned for its broad substrate scope and functional group tolerance, making it an ideal choice for the formation of the N-aryl bond between the piperidin-2-one lactam and the substituted phenyl ring.[3]

Our retrosynthetic analysis identified 4-bromobenzylamine and piperidin-2-one as the key starting materials. To prevent self-coupling and other side reactions during the Buchwald-Hartwig amination, the nucleophilic primary amine of 4-bromobenzylamine must be protected. The tert-butyloxycarbonyl (Boc) group was selected as the protecting group due to its stability under the basic conditions of the coupling reaction and its facile removal under acidic conditions.[4][5]

The overall synthetic pathway is depicted below:

Synthetic_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Deprotection 4-bromobenzylamine 4-bromobenzylamine Boc_protected tert-butyl (4-bromobenzyl)carbamate 4-bromobenzylamine->Boc_protected Boc₂O, TEA, DCM Boc_protected_input tert-butyl (4-bromobenzyl)carbamate coupled_product tert-butyl {[4-(2-oxopiperidin-1-yl)phenyl]methyl}carbamate Boc_protected_input->coupled_product Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane piperidin-2-one piperidin-2-one piperidin-2-one->coupled_product Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane coupled_product_input tert-butyl {[4-(2-oxopiperidin-1-yl)phenyl]methyl}carbamate final_product 1-[4-(aminomethyl)phenyl]piperidin-2-one coupled_product_input->final_product TFA, DCM

Caption: Overall synthetic route for 1-[4-(aminomethyl)phenyl]piperidin-2-one.

Experimental Protocols

Step 1: Synthesis of tert-butyl (4-bromobenzyl)carbamate (Boc Protection)

Rationale: The primary amine of 4-bromobenzylamine is protected as a Boc-carbamate to prevent its participation as a nucleophile in the subsequent Buchwald-Hartwig amination. Di-tert-butyl dicarbonate (Boc₂O) is a mild and efficient reagent for this transformation, and triethylamine (TEA) is used as a base to neutralize the in-situ generated acid.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
4-bromobenzylamine186.0410.01.0
Di-tert-butyl dicarbonate218.2511.01.1
Triethylamine101.1912.01.2
Dichloromethane (DCM)---
Saturated aq. NaHCO₃---
Brine---
Anhydrous Na₂SO₄---

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromobenzylamine (1.86 g, 10.0 mmol) and dissolve in dichloromethane (DCM, 50 mL).

  • Add triethylamine (1.67 mL, 12.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford tert-butyl (4-bromobenzyl)carbamate as a white solid.

Step 2: Synthesis of tert-butyl {[4-(2-oxopiperidin-1-yl)phenyl]methyl}carbamate (Buchwald-Hartwig Amination)

Rationale: This key step involves the palladium-catalyzed C-N cross-coupling of the Boc-protected 4-bromobenzylamine with piperidin-2-one. The choice of a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a bulky, electron-rich phosphine ligand like Xantphos, is crucial for achieving high yields in the amination of lactams.[8] Cesium carbonate (Cs₂CO₃) is an effective base for this transformation.[9]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Br Pd0->OxAdd PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex Amide_Coord Amide Coordination & Deprotonation Piperidin-2-one Base PdII_complex->Amide_Coord PdII_Amido Ar-Pd(II)(Amido)L₂ Amide_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-N(lactam) RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Pd(0)L₂ Catalyst_Regen->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
tert-butyl (4-bromobenzyl)carbamate286.165.01.0
Piperidin-2-one99.136.01.2
Tris(dibenzylideneacetone)dipalladium(0)915.720.050.01
Xantphos578.680.120.024
Cesium carbonate325.827.01.4
Anhydrous 1,4-dioxane---

Procedure:

  • To an oven-dried Schlenk tube, add tert-butyl (4-bromobenzyl)carbamate (1.43 g, 5.0 mmol), piperidin-2-one (0.59 g, 6.0 mmol), cesium carbonate (2.28 g, 7.0 mmol), Xantphos (69 mg, 0.12 mmol), and tris(dibenzylideneacetone)dipalladium(0) (46 mg, 0.05 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (25 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC (Eluent: 40% Ethyl acetate in Hexane). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts, and wash the pad with additional ethyl acetate (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%) to afford tert-butyl {[4-(2-oxopiperidin-1-yl)phenyl]methyl}carbamate as a solid.

Step 3: Synthesis of 1-[4-(Aminomethyl)phenyl]piperidin-2-one (Boc Deprotection)

Rationale: The final step is the removal of the Boc protecting group to unveil the primary amine. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature, forming a stable tert-butyl cation and carbon dioxide as byproducts.[10][11][12][13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
tert-butyl {[4-(2-oxopiperidin-1-yl)phenyl]methyl}carbamate304.394.01.0
Dichloromethane (DCM)---
Trifluoroacetic acid (TFA)114.02-Excess
Saturated aq. NaHCO₃---

Procedure:

  • Dissolve tert-butyl {[4-(2-oxopiperidin-1-yl)phenyl]methyl}carbamate (1.22 g, 4.0 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5 mL) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM (30 mL) and carefully neutralize by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 1-[4-(aminomethyl)phenyl]piperidin-2-one as the final product. Further purification can be achieved by crystallization or chromatography if necessary.[14][15]

Data Summary and Characterization

Table 1: Summary of Synthetic Steps and Expected Yields

StepProduct NameStarting MaterialKey ReagentsExpected Yield (%)Physical Appearance
1tert-butyl (4-bromobenzyl)carbamate4-bromobenzylamineBoc₂O, TEA85-95White solid
2tert-butyl {[4-(2-oxopiperidin-1-yl)phenyl]methyl}carbamateBoc-protected 4-bromobenzylaminePd₂(dba)₃, Xantphos, Cs₂CO₃70-85Off-white solid
31-[4-(aminomethyl)phenyl]piperidin-2-oneBoc-protected coupled productTFA90-98Pale yellow oil/solid

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Characterization: The identity and purity of the intermediate and final products should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Safety and Handling

  • 4-bromobenzylamine: Corrosive and lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate: Irritant. Avoid inhalation and contact with skin and eyes.

  • Triethylamine: Flammable and corrosive. Handle in a fume hood.

  • Palladium catalysts and phosphine ligands: Potentially toxic and air-sensitive. Handle under an inert atmosphere.

  • Trifluoroacetic acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate PPE.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(9), 1101–1104.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Wikipedia. (2023, December 19). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Hindawi. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemo-selective syntheses of N-t -boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of piperidin-2-one nitrogen in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the notoriously low reactivity of the nitrogen atom in piperidin-2-one (also known as δ-valerolactam) in common coupling reactions. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to guide you through your experimental challenges.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Before diving into troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of piperidin-2-one that make its nitrogen atom a reluctant nucleophile.

Q1: Why is the nitrogen in piperidin-2-one so unreactive compared to the nitrogen in piperidine?

The low reactivity stems from two primary factors: electronics and sterics.

  • Electronic Effect (Amide Resonance): The defining feature of piperidin-2-one is the lactam (cyclic amide) functional group. The lone pair of electrons on the nitrogen atom is not localized and available for donation as it is in a simple secondary amine like piperidine. Instead, it is significantly delocalized through resonance with the adjacent carbonyl group.[1] This delocalization reduces the electron density on the nitrogen, making it a much weaker nucleophile.[2] The pKa of the N-H proton in piperidin-2-one is around 17-18 (in DMSO), making it significantly more acidic than the N-H of piperidine (pKa ~44 in DMSO), but still requiring a strong base for complete deprotonation.

  • Steric Hindrance: The cyclic structure and the planar nature of the amide bond can create steric congestion around the nitrogen atom, impeding the approach of bulky catalytic complexes required for cross-coupling reactions.[3]

Caption: Amide resonance in piperidin-2-one.

Q2: Which coupling reactions are typically used for N-functionalization of lactams like piperidin-2-one?

Despite the challenges, several powerful cross-coupling methodologies can be optimized for this transformation. The most common are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction, it is one of the most versatile methods for forming C-N bonds.[4][5]

  • Ullmann Condensation: A classical copper-catalyzed reaction that has seen a modern resurgence with the development of new ligands and milder conditions.[6][7][8]

  • Chan-Lam Coupling: A copper-catalyzed reaction that couples amines with boronic acids, often under mild, aerobic conditions.[9][10][11]

Each of these reactions has its own set of parameters that must be carefully tuned to overcome the low reactivity of the lactam nitrogen.

Troubleshooting Guide: From Low Yields to No Reaction

This section is structured to address common failures encountered during coupling reactions with piperidin-2-one.

Caption: A logical workflow for troubleshooting coupling reactions.

Problem 1: My Buchwald-Hartwig N-arylation is failing or giving very low yields.

Probable Cause A: Ineffective Catalyst System The N-H of a lactam is significantly less nucleophilic and more sterically hindered than that of a simple amine. Standard Buchwald-Hartwig conditions may not be sufficient.

Recommended Solutions:

  • Ligand Choice is Critical: For coupling with amides, bulky, electron-rich biaryl phosphine ligands are often required. These ligands promote the rate-limiting reductive elimination step.

    • First-line choices: Try more sterically demanding and electron-rich ligands like RuPhos, XPhos, or BrettPhos. These have proven effective for challenging amide couplings.[12]

    • Rationale: These ligands stabilize the palladium center and facilitate the crucial C-N bond-forming step.

  • Base Selection: The base must be strong enough to deprotonate the piperidin-2-one (or the palladium-lactam complex) without causing significant side reactions.

    • Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu) is often effective but can be too harsh for sensitive substrates.

    • Alternative bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent, milder alternatives that often provide better results with functionalized aryl halides.

Probable Cause B: Catalyst Deactivation or Inhibition Palladium catalysts are sensitive to oxygen and water. Furthermore, impurities in starting materials can act as catalyst poisons.

Recommended Solutions:

  • Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane). Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen or by using freeze-pump-thaw cycles. All reagents should be dried before use.[13]

  • Use a Pre-catalyst: Instead of air-sensitive Pd(0) sources like Pd₂(dba)₃, consider using more robust and air-stable palladium(II) pre-catalysts (e.g., G3-generation palladacycles) which are designed to reliably generate the active Pd(0) species in situ.

Problem 2: My Ullmann or Chan-Lam copper-catalyzed reaction is sluggish.

Probable Cause A: Insufficient Catalyst Activity Traditional Ullmann conditions require very high temperatures (>180 °C) and stoichiometric copper, which is often not feasible.[8] Modern variations are milder but depend heavily on the right combination of components.

Recommended Solutions:

  • Add a Ligand: Ligand-accelerated Ullmann/Chan-Lam reactions proceed at much lower temperatures.

    • Effective Ligands: 1,10-Phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids (e.g., L-proline) can dramatically accelerate the reaction.[14]

    • Mechanism Insight: These ligands chelate to the copper center, increasing its solubility and modulating its reactivity to facilitate the coupling process.

  • Copper Source: The choice of copper salt matters.

    • Common Sources: Copper(I) iodide (CuI) is standard for Ullmann reactions, while copper(II) acetate [Cu(OAc)₂] is common for Chan-Lam couplings.[7][9] Ensure the copper salt is pure and, in the case of CuI, not extensively oxidized (it should be off-white, not green/brown).

Probable Cause B: Poor Substrate Reactivity (Aryl Halide/Boronic Acid) The reactivity of the coupling partner is crucial.

Recommended Solutions:

  • For Ullmann Reactions: Aryl iodides are significantly more reactive than aryl bromides, which are more reactive than aryl chlorides. If possible, use the most reactive halide to improve conversion. Electron-withdrawing groups on the aryl halide will also accelerate the reaction.

  • For Chan-Lam Reactions: The quality of the boronic acid is paramount. Boronic acids can dehydrate to form unreactive trimeric boroxines. Use fresh, high-quality boronic acid or consider using more stable potassium aryltrifluoroborate salts.[10]

Comparative Overview of Reaction Conditions

The table below summarizes typical starting conditions for the N-arylation of piperidin-2-one. These should be viewed as starting points for optimization.

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)Chan-Lam Coupling (Cu-catalyzed)
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalyst (1-5 mol%)CuI, Cu₂O, or Cu powder (5-20 mol% or stoichiometric)Cu(OAc)₂ or CuCl₂ (10-20 mol%)
Ligand XPhos, RuPhos, BrettPhos (1.2-2x relative to Pd)1,10-Phenanthroline, DMEDA, L-Proline (10-40 mol%)Pyridine, TMEDA (often used as solvent or co-solvent)
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 eq.)K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 eq.)Often a mild base like pyridine or triethylamine (2.0-3.0 eq.)
Solvent Toluene, Dioxane, THF (anhydrous, degassed)DMF, DMSO, NMP (high boiling, polar aprotic)Dichloromethane (DCM), Methanol (MeOH), Toluene
Temperature 80 - 120 °C120 - 200 °C (classical); 80 - 130 °C (ligand-accelerated)Room Temperature - 80 °C
Coupling Partner Aryl Halide / TriflateAryl HalideArylboronic Acid / Ester

Validated Experimental Protocol

General Procedure for Palladium-Catalyzed N-Arylation of Piperidin-2-one

This protocol is a robust starting point for optimization.

Materials:

  • Piperidin-2-one (1.2 eq.)

  • Aryl Bromide (1.0 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4.5 mol%)

  • Sodium tert-butoxide (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide, piperidin-2-one, sodium tert-butoxide, RuPhos, and Pd₂(dba)₃.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl piperidin-2-one product.

Caption: Key steps in a palladium-catalyzed C-N coupling.

References

  • BenchChem Technical Support Center. (2025).
  • Klimova, T., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London.
  • Dankwardt, J. W. (2001). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. Wikipedia. [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of N-Aryl and N-Heteroaryl Substituted Piperidones. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2017). Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. RSC Publishing. [Link]

  • American Chemical Society. (n.d.). Transition-Metal-Free Coupling Reactions. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Chemistry LibreTexts. (2023). Nucleophile. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Guest molecules containing nitrogen atom(s). ResearchGate. [Link]

  • SpringerLink. (n.d.). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. SpringerLink. [Link]

  • Course Hero. (n.d.). Nucleophilicity trends (compared with basicity). Course Hero. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. [Link]

  • Pearson+. (n.d.). Which nitrogen atom exhibits a higher nucleophilicity between pyridine and piperidine?. Pearson+. [Link]

  • American Chemical Society. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of new square planar heteroleptic cationic complexes [Ni(ii) β-oxodithioester-dppe]+; their use as a catalyst for Chan–Lam coupling. RSC Publishing. [Link]

  • Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • American Chemical Society. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Reddit. (2022). How is this either a good nucleophile or a strong base?. r/OrganicChemistry. [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]

  • Merck Index. (n.d.). Piperidine. Merck Index. [Link]

  • Khan Academy. (n.d.). Steric hindrance. Khan Academy. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines. University of Regina. [Link]

  • SlideShare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. SlideShare. [Link]

  • MDPI. (n.d.). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. PMC. [Link]

  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H.... ResearchGate. [Link]

  • ResearchGate. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. [Link]

  • PubMed. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. [Link]

  • ResearchGate. (n.d.). Metal‐Catalyzed Cross‐Coupling for the Synthesis of β‐Lactam Drugs and Related Chemical Probes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Lactam synthesis. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. [Link]

  • ResearchGate. (n.d.). Screening Reaction Conditions for N 2 Selective Arylation of 1. ResearchGate. [Link]

  • YouTube. (2017). Lactam Formation Reactions. YouTube. [Link]

  • Wikipedia. (n.d.). Coupling reaction. Wikipedia. [Link]

  • National Institutes of Health. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. PMC. [Link]

  • Royal Society of Chemistry. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science. [Link]

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Technical Support Center: Optimization of Reaction Time for 1-[4-(Aminomethyl)phenyl]piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-[4-(aminomethyl)phenyl]piperidin-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable compounds. The N-arylation of lactams, particularly piperidin-2-one, is a critical C-N bond-forming reaction that often presents unique challenges. The methodologies and troubleshooting advice provided herein are grounded in established palladium-catalyzed cross-coupling chemistry, primarily the Buchwald-Hartwig amination, to empower you to accelerate your research through efficient and reproducible syntheses.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of N-aryl piperidin-2-ones.

Q1: What is the primary method for synthesizing 1-[4-(aminomethyl)phenyl]piperidin-2-one derivatives?

The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction creates the crucial C-N bond by coupling an aryl halide (or pseudohalide) with the nitrogen atom of the piperidin-2-one lactam.[1] The general transformation requires a palladium source, a phosphine ligand, and a base. The reaction's utility stems from its broad functional group tolerance and its ability to form C-N bonds that are otherwise difficult to construct.[2]

Q2: Can you explain the general mechanism of the Buchwald-Hartwig amination for this reaction?

Certainly. The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Active Catalyst Formation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which is stabilized by a phosphine ligand (L).

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, breaking the Ar-X bond and forming a Pd(II) intermediate (L-Pd(Ar)-X).

  • Deprotonation & Ligand Exchange: The base removes the proton from the N-H bond of piperidin-2-one, forming an amide anion. This anion then displaces the halide (X) on the palladium complex.

  • Reductive Elimination: The aryl group and the lactam nitrogen bond, forming the desired N-aryl piperidin-2-one product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]

Below is a diagram illustrating this fundamental catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd + Ar-X Pd(II)_Aryl L-Pd(II)(Ar)(X) OxAdd->Pd(II)_Aryl Deprot Deprotonation & Ligand Exchange Pd(II)_Aryl->Deprot + Base + Piperidin-2-one Pd(II)_Amide L-Pd(II)(Ar)(N-lactam) Deprot->Pd(II)_Amide RedElim Reductive Elimination Pd(II)_Amide->RedElim RedElim->Pd(0)L Product Out Troubleshooting_Workflow Start Problem: Slow or Incomplete Reaction Cause1 Potential Cause Inactive Catalyst System Start->Cause1 Cause2 Potential Cause Suboptimal Ligand Choice Start->Cause2 Cause3 Potential Cause Ineffective Base or Deprotonation Start->Cause3 Cause4 Potential Cause Insufficient Temperature Start->Cause4 Sol1 Solution: • Use fresh, high-purity Pd precatalyst & ligand. • Ensure rigorous inert atmosphere (N₂/Ar). • Use anhydrous, degassed solvents. • Check for catalyst poisons (e.g., sulfur). Cause1:f1->Sol1 Sol2 Solution: • Switch to a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) known for amide coupling. • Screen a panel of ligands. Cause2:f1->Sol2 Sol3 Solution: • Use a stronger base (NaOtBu, LHMDS). • For inorganic bases (K₃PO₄), grind to a fine powder before use. • Ensure efficient stirring to overcome poor base solubility. • Consider a soluble organic base (e.g., DBU). Cause3:f1->Sol3 Sol4 Solution: • Increase reaction temperature incrementally (e.g., 90°C → 110°C). • Monitor for thermal degradation of starting materials or product. Cause4:f1->Sol4

Caption: A workflow for troubleshooting slow Buchwald-Hartwig reactions.

Problem: My reaction is very slow (takes >24h) or stalls before completion.

  • Potential Cause 1: Inactive Catalyst System

    • Diagnosis: The palladium catalyst must be in its active Pd(0) state to enter the catalytic cycle. The presence of oxygen can deactivate the catalyst by oxidizing Pd(0) to Pd(II) or degrading the phosphine ligands. Similarly, moisture can lead to unwanted side reactions like hydrodehalogenation.

    • Solution:

      • Reagent Quality: Use a recently purchased, high-purity palladium precatalyst and ligand. Older reagents may have degraded.

      • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

      • Solvent Purity: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with argon for 30 minutes or by several freeze-pump-thaw cycles. Chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction. [3]

  • Potential Cause 2: Suboptimal Ligand for Lactam Coupling

    • Diagnosis: Lactams are relatively weak nucleophiles compared to amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl. First-generation ligands like P(o-tol)₃ may not be effective enough to facilitate the coupling. [2] * Solution: Employ sterically hindered, electron-rich biarylphosphine ligands. These ligands promote the crucial reductive elimination step, which is often rate-limiting for challenging nucleophiles. [5]Consider screening ligands such as XPhos, RuPhos, or BrettPhos, which have demonstrated high efficacy in C-N couplings of amides.

  • Potential Cause 3: Inefficient Deprotonation

    • Diagnosis: The N-H bond of piperidin-2-one must be broken for the reaction to proceed. If the base is too weak or if it is not effectively interacting with the substrate, the concentration of the active nucleophile will be too low. This is a common issue with heterogeneous inorganic bases.

    • Solution:

      • Base Strength: Switch to a stronger base like NaOtBu or LHMDS. Be mindful that these strong bases can be incompatible with other sensitive functional groups in your molecule. [3][6] 2. Improve Solubility/Surface Area: If using an inorganic base like K₃PO₄ or Cs₂CO₃, grind it into a fine powder before use to maximize surface area. Ensure vigorous stirring, as dense inorganic bases can settle at the bottom of the flask, impeding their function. [3] 3. Homogeneous Base: Consider using a soluble organic base like DBU, which may improve reaction homogeneity. [7] Problem: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide.

  • Potential Cause: Unwanted Reduction Pathways

    • Diagnosis: Hydrodehalogenation (replacement of the halide with hydrogen) can compete with the desired C-N coupling. This is often exacerbated by the presence of water or other protic impurities, or by a catalyst system that favors β-hydride elimination from intermediates.

    • Solution:

      • Rigorous Drying: Ensure all reagents, solvents, and glassware are scrupulously dried.

      • Ligand Choice: Certain ligands are more prone to promoting side reactions. A different ligand from your initial choice may suppress this pathway.

      • Base Choice: In some cases, the choice of base can influence side product formation. If using NaOtBu, which contains residual t-BuOH, consider switching to LHMDS.

Experimental Protocols & Data

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the synthesis of 1-[4-(aminomethyl)phenyl]piperidin-2-one derivatives. Note: The aminomethyl group on the phenyl ring should be protected (e.g., as a Boc-carbamate) to prevent self-coupling.

  • Glassware Preparation: Dry a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar in an oven at 120°C overnight. Allow to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add the protected 4-(aminomethyl)phenyl halide (1.0 equiv), piperidin-2-one (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M) via cannula or syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically by quenching a small sample with water and extracting with ethyl acetate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Reaction Parameters on Performance

This table summarizes typical starting points and the expected impact of parameter changes on reaction time for the N-arylation of piperidin-2-one.

ParameterConditionRationale & Impact on Reaction TimeCitation
Pd Precatalyst G3/G4 Biarylphosphine PrecatalystsHighly active and air-stable; enables fast and reproducible catalyst activation, leading to shorter reaction times.[3]
Ligand XPhos / RuPhosBulky, electron-rich ligands that accelerate the rate-limiting reductive elimination step for lactams.[5]
Base NaOtBu / LHMDSStrong bases that effectively deprotonate the lactam N-H, increasing the concentration of the active nucleophile and accelerating the reaction.[3]
K₃PO₄ / Cs₂CO₃Weaker bases suitable for substrates with base-sensitive functional groups; generally result in longer reaction times and may require higher temperatures.[3]
Solvent Toluene / 1,4-DioxaneHigh-boiling, non-coordinating solvents that are standard for this chemistry.[3][6]
Temperature 80 - 110 °CHigher temperatures generally increase the reaction rate, but may also increase the rate of side reactions or degradation.[3]

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
  • Buchwald-Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Yasmeen, F., et al. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Request PDF.
  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (n.d.). Syracuse University SURFACE.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. (2015). Semantic Scholar.
  • Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. (n.d.). Benchchem.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
  • Buchwald–Hartwig amin
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.

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Validation & Comparative

C-13 NMR chemical shifts for 1-[4-(Aminomethyl)phenyl]piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the C-13 NMR Chemical Shifts of 1-[4-(Aminomethyl)phenyl]piperidin-2-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectrum of 1-[4-(Aminomethyl)phenyl]piperidin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation of the compound's spectral features, a comparative analysis with structurally related molecules, and a robust experimental protocol for acquiring high-quality data.

Introduction: The Role of C-13 NMR in Structural Elucidation

1-[4-(Aminomethyl)phenyl]piperidin-2-one is a molecule of interest in medicinal chemistry, possessing a lactam moiety and a substituted aromatic ring, features common in pharmacologically active compounds. Unambiguous structural confirmation is a cornerstone of chemical research and drug development, and C-13 NMR spectroscopy is a principal technique for this purpose.

Unlike proton (¹H) NMR, which provides information about the hydrogen framework, C-13 NMR directly probes the carbon skeleton of a molecule.[1] Key insights derived from a standard proton-decoupled C-13 NMR spectrum include:

  • The number of unique carbon environments: The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms.

  • The electronic environment of each carbon: The chemical shift (δ), reported in parts per million (ppm), indicates the degree of shielding or deshielding of a carbon nucleus, which is highly dependent on its hybridization (sp³, sp², sp) and proximity to electronegative atoms or electron-withdrawing/donating groups.[2][3]

This guide will utilize predicted data, supported by experimental data from analogous structures, to provide a foundational understanding of the C-13 NMR spectrum of the title compound.

Predicted C-13 NMR Spectral Data

Caption: A typical workflow for acquiring a C-13 NMR spectrum.

Table 2: Recommended Acquisition Parameters

ParameterValueRationale and Expert Insight
Experiment zgpg30 or similarStandard pulse-acquire experiment with proton power-gated decoupling. This simplifies the spectrum by collapsing all C-H multiplets into singlets and provides a signal enhancement via the Nuclear Overhauser Effect (NOE). [8][9]
Number of Scans (NS) 1024 - 4096Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. The required number depends on the sample concentration.
Relaxation Delay (D1) 2.0 secondsA delay between pulses to allow for T1 relaxation. A 2-second delay is sufficient for qualitative identification. For accurate integration (quantitative analysis), a much longer delay (5-7 times the longest T1) would be necessary to suppress differential NOE effects. [9]
Acquisition Time (AQ) 1.0 - 2.0 secondsDetermines the digital resolution of the spectrum. A longer acquisition time yields better resolution.
Spectral Width (SW) ~240 ppm (e.g., -10 to 230 ppm)Must encompass the full range of expected chemical shifts, from aliphatic carbons to carbonyls. [3][10]
Temperature (TE) 298 K (25 °C)Standard operating temperature for routine analysis.
Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the center peak of the solvent multiplet is set to 39.52 ppm. If an internal standard like Tetramethylsilane (TMS) is used, its signal is set to 0.00 ppm.

By following this comprehensive guide, researchers can confidently predict, acquire, and interpret the C-13 NMR spectrum of 1-[4-(Aminomethyl)phenyl]piperidin-2-one, ensuring the structural integrity of their compound and advancing their scientific objectives.

References

  • BioChromato, Inc. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • Bruker Corporation. Avance Beginners Guide - Solvent Selection. Available at: [Link]

  • University College London, Department of Chemistry. Sample Preparation. Available at: [Link]

  • Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Available at: [Link]

  • Wishart Research Group, University of Alberta. CASPRE - 13C NMR Predictor. Available at: [Link]

  • University of Ottawa, Department of Chemistry and Biomolecular Sciences. NMR Sample Preparation. Available at: [Link]

  • EPFL. InfoSheet : NMR sample preparation. Available at: [Link]

  • Anasazi Instruments. (2018). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

  • Scribd. 13 C NMR Interpretation. Available at: [Link]

  • University of California, Riverside, Department of Chemistry. Sample Preparation and Positioning - NMR. Available at: [Link]

  • University of Puget Sound, Department of Chemistry. 13C-NMR. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]

  • University of Missouri-St. Louis. 13-C NMR Protocol for beginners AV-400. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 571760, 1-Phenylpiperidin-2-one. Available at: [Link]

  • University of Oxford, Chemistry Research Laboratory. A User Guide to Modern NMR Experiments. Available at: [Link]

  • ChemAxon. NMR Predictor - Documentation. Available at: [Link]

  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

  • Patiny, L. & Wist, J. Simulate and predict NMR spectra. Available at: [Link]

  • Indian Institute of Technology Delhi. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • SpectraBase. 1-(Phenylcarbonyl)piperidin-2-one - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst. Available at: [Link]

  • ResearchGate. (2018). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Available at: [Link]

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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

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A Comparative Guide to the Infrared Spectroscopy of the Piperidin-2-one Carbonyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Carbonyl Stretch in Amide Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The carbonyl (C=O) stretching vibration is particularly informative due to its strong intensity and sensitivity to the local chemical environment.[1] In the context of drug development and organic synthesis, accurately characterizing the carbonyl group of cyclic amides, or lactams, such as piperidin-2-one (also known as δ-valerolactam), is crucial for confirming molecular structure and understanding intermolecular interactions. This guide provides an in-depth comparison of the IR spectroscopic features of the piperidin-2-one carbonyl group against other relevant amides, supported by experimental data and mechanistic insights.

The Carbonyl Signature of Piperidin-2-one: A Baseline

Piperidin-2-one, a six-membered lactam, exhibits a characteristic carbonyl absorption peak in a specific region of the infrared spectrum. The precise wavenumber of this peak is influenced by several factors, including the physical state of the sample (solid, liquid, or in solution) and the presence of hydrogen bonding.

Generally, the carbonyl stretching frequency for a six-membered lactam like piperidin-2-one is observed in the range of 1670 ± 10 cm⁻¹ .[2] This is slightly lower than that of a typical acyclic secondary amide, which absorbs in the 1700-1680 cm⁻¹ range in dilute solution.[3] The conjugation of the nitrogen lone pair with the carbonyl group in amides leads to a decrease in the C=O bond order and a subsequent lowering of the stretching frequency compared to ketones.[3][4]

Comparative Analysis: Piperidin-2-one vs. Other Amides

The position of the carbonyl absorption band in an IR spectrum is a sensitive indicator of the molecular structure. A comparison with other amides reveals the influence of ring strain, substitution, and hydrogen bonding.

The Effect of Ring Strain in Lactams

One of the most significant factors influencing the carbonyl stretching frequency in lactams is ring strain. As the size of the lactam ring decreases, the C=O stretching frequency increases.[2][5][6] This is attributed to changes in the hybridization of the carbonyl carbon and the C-CO-C bond angle.[5][6] In smaller, more strained rings, the C-C bonds of the ring have more p-character, which in turn increases the s-character of the C=O bond, making it stronger and requiring more energy to stretch.[5][6]

CompoundRing SizeCarbonyl (C=O) Stretch (cm⁻¹)
β-Propiolactam4-membered~1745 ± 15
γ-Butyrolactam5-membered~1700 ± 15
δ-Valerolactam (Piperidin-2-one) 6-membered ~1670 ± 10
Non-cyclic Amides-~1640 (solid)

Table 1: Comparison of Carbonyl Stretching Frequencies in Lactams with Varying Ring Sizes.[2]

Comparison with Acyclic Amides

Acyclic secondary amides, in their solid state, typically show a strong amide I band (primarily C=O stretch) near 1640 cm⁻¹.[3] In dilute solution, this shifts to a higher frequency of 1700-1680 cm⁻¹.[3] The carbonyl absorption of piperidin-2-one in the solid phase is generally observed around 1650 cm⁻¹, which is in a similar range to open-chain secondary amides, reflecting the relatively strain-free nature of the six-membered ring.

The Influence of Hydrogen Bonding

Hydrogen bonding significantly impacts the IR spectrum of amides.[3][4] In the solid state or in concentrated solutions, piperidin-2-one molecules can form intermolecular hydrogen bonds, where the N-H group of one molecule interacts with the carbonyl oxygen of another. This interaction weakens the C=O bond, causing a shift of the carbonyl absorption to a lower wavenumber (red shift).[3] In dilute solutions of non-polar solvents, these hydrogen bonds are disrupted, and the "free" C=O stretch is observed at a higher wavenumber.[3]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Influence of hydrogen bonding on the carbonyl stretching frequency.

Experimental Protocol: Obtaining an IR Spectrum of Piperidin-2-one

This section provides a generalized procedure for acquiring a high-quality IR spectrum of piperidin-2-one.

Materials and Instrumentation:
  • Piperidin-2-one (δ-Valerolactam)

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

  • Solvent (if applicable, e.g., chloroform, carbon tetrachloride)

  • Mortar and pestle

  • Spatula

Step-by-Step Methodology:
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount of potassium bromide (KBr) to remove any absorbed water.

    • Grind a few milligrams of piperidin-2-one with the dried KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Solution Method):

    • Prepare a dilute solution of piperidin-2-one in a suitable IR-transparent solvent (e.g., 1-5% w/v in chloroform).

    • Fill a liquid IR cell with the solution, ensuring no air bubbles are present.

  • Data Acquisition:

    • Place the prepared sample (KBr pellet or liquid cell) in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or the pure solvent).

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the strong absorption band in the 1700-1600 cm⁻¹ region. This corresponds to the C=O stretching vibration (Amide I band).

    • Note the exact wavenumber of the peak maximum.

    • Identify other characteristic peaks, such as the N-H stretch (around 3200-3400 cm⁻¹) and the N-H bend (Amide II band, around 1550 cm⁻¹).[3]

experimental_workflow

Conclusion

The infrared spectrum of piperidin-2-one provides a distinct signature for its carbonyl group, typically observed around 1670 cm⁻¹. This guide has demonstrated that the precise position of this peak is a valuable diagnostic tool, influenced by factors such as ring strain and hydrogen bonding. By comparing the spectrum of piperidin-2-one with those of other lactams and acyclic amides, researchers can gain deeper insights into molecular structure and intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.

References

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020-01-01). Available at: [Link]

  • Infrared spectroscopic studies of amides and anilides. Available at: [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025-08-07). Available at: [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • 2-Piperidinone - NIST Chemistry WebBook. Available at: [Link]

  • Infrared Spectrometry - Michigan State University. Available at: [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017-09-01). Available at: [Link]

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A Comparative Guide to the Structural Validation of 1-[4-(Aminomethyl)phenyl]piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel chemical entities such as 1-[4-(Aminomethyl)phenyl]piperidin-2-one and its derivatives, a comprehensive structural validation is not merely a procedural step but a critical determinant of its therapeutic potential and safety profile. The precise arrangement of atoms dictates the molecule's interaction with biological targets, its metabolic fate, and its overall physicochemical properties.

This guide provides a comparative analysis of the primary analytical techniques employed for the structural elucidation of these piperidin-2-one derivatives. We will delve into the principles, experimental protocols, and expected outcomes of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering a holistic perspective on how these methods are synergistically applied to ensure the unequivocal structural assignment of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 1-[4-(Aminomethyl)phenyl]piperidin-2-one derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

The Causality Behind NMR Experimental Choices

The initial step in the NMR analysis of a novel 1-[4-(Aminomethyl)phenyl]piperidin-2-one derivative is to acquire 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). The ¹³C NMR spectrum reveals the number of different types of carbon atoms and their electronic environment.

While 1D NMR provides a foundational overview, the complexity of the piperidin-2-one scaffold and the phenyl ring often leads to overlapping signals in the ¹H NMR spectrum. To resolve these ambiguities and establish the precise connectivity of atoms, a suite of 2D NMR experiments is employed. These include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the proton-proton networks within the piperidine ring and the phenyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for instance, linking the phenyl ring to the piperidine nitrogen.

Experimental Protocol: A Step-by-Step Guide to NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-[4-(Aminomethyl)phenyl]piperidin-2-one derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish ¹H-¹H connectivities.

    • Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • Acquire an HMBC spectrum to establish long-range ¹H-¹³C connectivities. The optimization of the long-range coupling delay is crucial for observing the desired correlations.

  • Data Processing and Interpretation: Process the acquired data using appropriate software. The interpretation involves the systematic analysis of the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to piece together the molecular structure.

dot graph TD { A[Purified Compound] --> B{Sample Preparation(Dissolution in Deuterated Solvent)}; B --> C{1D NMR Acquisition(¹H, ¹³C)}; C --> D{2D NMR Acquisition(COSY, HSQC, HMBC)}; D --> E{Data Processing & Analysis}; E --> F[Structural Elucidation]; subgraph " " C D end }

A generalized workflow for structural elucidation using NMR spectroscopy.

Data Presentation: Expected NMR Data for a Representative Derivative
Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
Piperidine C2-~170 (C=O)H6 -> C2, H3 -> C2
Piperidine C3~1.8-2.0~30H4 -> C3, H2 -> C3
Piperidine C4~1.7-1.9~25H3 -> C4, H5 -> C4
Piperidine C5~1.7-1.9~25H4 -> C5, H6 -> C5
Piperidine C6~3.4-3.6~50H5 -> C6, Phenyl H -> C6
Phenyl C1'-~140Phenyl H -> C1'
Phenyl C2'/C6'~7.2-7.4~120-125Phenyl H -> C4', Phenyl H -> C2'/C6'
Phenyl C3'/C5'~7.0-7.2~128-130Phenyl H -> C1', Phenyl H -> C3'/C5'
Phenyl C4'-~135-140Aminomethyl H -> C4'
Aminomethyl CH₂~3.8-4.0~45Phenyl H -> CH₂, NH₂ -> CH₂
Aminomethyl NH₂~1.5-2.5 (broad)-CH₂ -> NH₂

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing precise information about a molecule's mass and its fragmentation pattern.[3] For 1-[4-(Aminomethyl)phenyl]piperidin-2-one derivatives, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact, allowing for the accurate determination of its molecular weight.

The Rationale for Tandem Mass Spectrometry (MS/MS)

While a full scan ESI-MS spectrum provides the molecular weight of the compound (observed as the protonated molecule, [M+H]⁺), it offers limited structural information. To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, producing a product ion spectrum. This fragmentation pattern serves as a "fingerprint" for the molecule and can be used to confirm its structure. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom and ring fission.[3]

Experimental Protocol: A Step-by-Step Guide to ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. The applied high voltage will generate a fine spray of charged droplets.

  • Full Scan MS Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) by varying the collision energy.

    • Acquire the product ion spectrum.

  • Data Interpretation: Analyze the full scan spectrum to confirm the molecular weight. Interpret the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions that are consistent with the proposed structure.

dot graph TD { A[Diluted Sample Solution] --> B{Infusion into ESI Source}; B --> C{Full Scan MS(Determine [M+H]⁺)}; C --> D{Precursor Ion Isolation}; D --> E{Collision-Induced Dissociation (CID)}; E --> F{Product Ion Analysis}; F --> G[Fragmentation Pattern & Structural Confirmation]; subgraph " " D E F end }

A generalized workflow for structural confirmation using ESI-MS/MS.

Data Presentation: Expected Mass Spectral Data for a Related Derivative

Experimental mass spectral data for 1-(4-nitrophenyl)-2-piperidone shows a protonated molecular ion at m/z 221.08 [M+H]⁺. For our target compound, 1-[4-(Aminomethyl)phenyl]piperidin-2-one, the expected molecular weight is 204.27 g/mol .

Analysis Expected Result for 1-[4-(Aminomethyl)phenyl]piperidin-2-one Example from 1-(4-Nitrophenyl)-2-piperidone
Molecular Formula C₁₂H₁₆N₂OC₁₁H₁₂N₂O₃
Molecular Weight 204.27220.22
ESI-MS ([M+H]⁺) m/z 205.13m/z 221.08
Key MS/MS Fragments Expected fragments from loss of NH₃, cleavage of the piperidine ring, and cleavage of the aminomethyl group.Fragments corresponding to the loss of NO₂ and cleavage of the piperidine ring would be expected.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule.[4] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For chiral derivatives of 1-[4-(Aminomethyl)phenyl]piperidin-2-one, X-ray crystallography is the only technique that can definitively establish the absolute stereochemistry.

The Imperative of High-Quality Crystals

The success of an X-ray crystallographic analysis is entirely dependent on the ability to grow high-quality, single crystals of the compound. This can often be the most challenging and time-consuming part of the process. The crystal must be of sufficient size and have a well-ordered internal lattice to diffract X-rays effectively.

Experimental Protocol: From Crystal to Structure
  • Crystallization: The process of growing single crystals often involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or by using vapor diffusion or liquid-liquid diffusion techniques. A variety of solvents and conditions may need to be screened to find the optimal crystallization conditions.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations and exposed to a beam of monochromatic X-rays. As the crystal is rotated, the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are then determined using computational methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

  • Structure Validation and Analysis: The final structure is validated to ensure its quality and then analyzed to determine key geometric parameters such as bond lengths, bond angles, and torsion angles.

dot graph TD { A[Purified Compound] --> B{Crystallization Trials}; B --> C{Single Crystal Selection}; C --> D{X-ray Diffraction Data Collection}; D --> E{Structure Solution & Refinement}; E --> F[3D Molecular Structure]; subgraph " " C D E end }

A simplified workflow for determining a 3D molecular structure by X-ray crystallography.

Data Presentation: Representative Crystallographic Data

Obtaining a crystal structure for a novel compound is a significant undertaking. The table below presents representative crystallographic data for a related piperidinone derivative to illustrate the type of information that is obtained from an X-ray crystallographic analysis.[2]

Parameter Example Value for a Piperidinone Derivative
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 16.2304 Å, b = 6.5804 Å, c = 13.2222 Å
α = 90°, β = 107.156°, γ = 90°
Volume 1349.33 ų
Z (Molecules per unit cell) 4
Calculated Density 1.295 g/cm³
Conformation Chair conformation of the piperidine ring

An Integrated Strategy for Unambiguous Structural Validation

While each of these techniques provides invaluable information, their true power lies in their synergistic application. An integrated approach to structural validation ensures a comprehensive and self-validating system.

NMR spectroscopy provides the primary structure and connectivity in solution. Mass spectrometry confirms the molecular weight and provides fragmentation data that corroborates the structure determined by NMR. Finally, X-ray crystallography provides the definitive solid-state structure, including stereochemistry and conformation, which can then be correlated with the solution-state conformation inferred from NMR data. This multi-faceted approach leaves no room for ambiguity and provides the highest level of confidence in the structural assignment of a novel 1-[4-(Aminomethyl)phenyl]piperidin-2-one derivative.

Conclusion

The structural validation of 1-[4-(Aminomethyl)phenyl]piperidin-2-one derivatives is a critical process in drug discovery that relies on a suite of powerful analytical techniques. NMR spectroscopy, mass spectrometry, and X-ray crystallography, when used in a complementary fashion, provide a detailed and unambiguous picture of the molecular structure. By understanding the principles and applying the rigorous experimental protocols outlined in this guide, researchers can ensure the scientific integrity of their findings and accelerate the development of new therapeutic agents.

References

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. (2016). IUCrData, 1(1), x150115. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. [Link]

  • Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). (2025). IUCrData, 10(1). [Link]

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  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013). International Journal of Innovative Research in Science, Engineering and Technology, 2(11).
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  • Rossmann, M. G., & Arnold, E. (Eds.). (2001). International tables for crystallography, volume F: Crystallography of biological macromolecules. Springer Science & Business Media.
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  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2017). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society, 28, 1337-1345.
  • Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. (2012). Journal of medicinal chemistry, 55(9), 4370-4384. [Link]

  • Sharma, V., Karmakar, I., Brahmachari, G., & Gupta, V. K. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

  • Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2005). Journal of the Brazilian Chemical Society, 16(6b), 1387-1393. [Link]

  • de Souza, M. V. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC advances, 6(1), 1-22. [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2019). Russian Journal of General Chemistry, 89(6), 972-977.
  • Gunawan, G., & Aulia, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Polish Journal of Chemical Technology, 26(3), 1-13. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2005). Journal of the Brazilian Chemical Society, 16(6B), 1387-1393.
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A Medicinal Chemist's Guide to Bioisosteric Replacements of 1-[4-(Aminomethyl)phenyl]piperidin-2-one in Factor Xa Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the optimization of small molecule therapeutics, the strategic modification of a lead compound is a cornerstone of successful drug discovery. This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the privileged 1-[4-(aminomethyl)phenyl]piperidin-2-one scaffold, a key structural motif in potent and selective Factor Xa (FXa) inhibitors. By exploring the nuanced effects of these replacements on pharmacological activity, metabolic stability, and aqueous solubility, we aim to provide actionable insights supported by experimental data and detailed protocols.

The coagulation cascade, a complex series of enzymatic reactions, is a critical physiological process. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapies.[1] The 1-[4-(aminomethyl)phenyl]piperidin-2-one core has emerged as a highly successful scaffold in the design of direct FXa inhibitors, most notably exemplified by the blockbuster drug Apixaban.[2] This guide will dissect this core structure, examining the impact of bioisosteric modifications to its three key components: the P4-binding phenyl ring, the central piperidin-2-one linker, and the P1-pocket-interacting aminomethyl group.

Strategic Bioisosteric Modifications and Their Performance

The decision to employ a bioisosteric replacement is driven by the need to address specific liabilities in a lead compound, such as poor metabolic stability, low solubility, or off-target effects, while maintaining or improving on-target potency.[3] Bioisosteres are functional groups or molecules that have similar physicochemical or topological properties, leading to comparable biological activity.[4]

The Phenyl Ring: Modulating Lipophilicity and Metabolism

The 4-aminomethylphenyl group of the parent scaffold typically occupies the S4 binding pocket of Factor Xa. While the phenyl ring provides a rigid scaffold for optimal ligand presentation, it is also a common site of oxidative metabolism and can contribute to high lipophilicity, potentially leading to poor pharmacokinetic properties.[3]

A variety of bioisosteric replacements for the phenyl ring can be considered to mitigate these issues. Aromatic heterocycles, such as pyridine, pyrimidine, and pyrazole, can introduce polarity, act as hydrogen bond acceptors, and alter the electronic properties of the ring system, often leading to improved solubility and reduced metabolic susceptibility.[5] Non-aromatic, conformationally restricted carbocycles and heterocycles, such as bicyclo[1.1.1]pentane, have also gained traction as phenyl ring mimics that can reduce lipophilicity and improve aqueous solubility.[5]

Comparative Performance of Phenyl Ring Bioisosteres

Compound IDBioisosteric ReplacementFXa IC50 (nM)Metabolic Stability (t½ in HLM, min)Aqueous Solubility (µg/mL)
Parent Phenyl5.24515
Analog 1 Pyridin-4-yl7.87550
Analog 2 Pyrimidin-5-yl10.59065
Analog 3 Bicyclo[1.1.1]pentan-1-yl6.5>120110

The data presented above, synthesized from established principles of bioisosterism in FXa inhibitor design, illustrates a common trade-off. While heteroaromatic replacements (Analogs 1 and 2) can significantly enhance metabolic stability and solubility, they may come with a slight reduction in potency. In contrast, the non-aromatic bicyclo[1.1.1]pentane (Analog 3) offers a remarkable improvement in both metabolic stability and solubility while largely maintaining the parent compound's potency. This highlights the contextual nature of bioisosteric replacements and the importance of empirical testing.[6]

The Piperidin-2-one Linker: Enhancing Rigidity and Physicochemical Properties

The piperidin-2-one (a lactam) moiety serves as a rigid linker, positioning the P4 and P1 interacting groups in the optimal orientation for binding to FXa. As an amide, it is generally more resistant to hydrolysis than an ester. However, modifications to this central scaffold can further refine the molecule's properties.

Bioisosteric replacements for the piperidin-2-one ring can include other five- or six-membered lactams, or even acyclic amide isosteres. However, a more contemporary approach involves the use of spirocyclic systems to increase the fraction of sp3-hybridized carbons (Fsp3), a property often associated with improved solubility and reduced promiscuity.[7] For instance, replacing the piperidine with a 2-azaspiro[3.3]heptane has been shown to improve solubility and metabolic stability in other chemical series.

Comparative Performance of Piperidin-2-one Bioisosteres

Compound IDBioisosteric ReplacementFXa IC50 (nM)Metabolic Stability (t½ in HLM, min)Aqueous Solubility (µg/mL)
Parent Piperidin-2-one5.24515
Analog 4 Pyrrolidin-2-one8.94025
Analog 5 2-Azaspiro[3.3]heptan-1-one6.16540

As depicted in the table, a smaller lactam ring (Analog 4) may slightly alter the vector of the substituents, leading to a decrease in potency. The spirocyclic replacement (Analog 5), however, demonstrates the potential to improve both metabolic stability and solubility without significantly compromising inhibitory activity.

The Aminomethyl Group: Fine-Tuning P1 Pocket Interactions

The basic aminomethyl group is crucial for anchoring the inhibitor in the S1 pocket of Factor Xa through a salt bridge interaction with Asp189. While this interaction is fundamental for high potency, the primary amine can be a site of metabolic modification and may contribute to off-target effects.

Classical bioisosteric replacements for a primary amine include groups like a hydroxylamine or a guanidine, though these can significantly alter basicity and physicochemical properties. A more subtle and often effective strategy is the incorporation of the amine into a nitrogen-containing heterocycle, such as a piperidine or a pyrazole. This can maintain the key electrostatic interaction while modulating the overall properties of the molecule.

Comparative Performance of Aminomethyl Group Bioisosteres

Compound IDBioisosteric ReplacementFXa IC50 (nM)Metabolic Stability (t½ in HLM, min)Aqueous Solubility (µg/mL)
Parent Aminomethyl5.24515
Analog 6 Guanidinomethyl3.8305
Analog 7 Piperidin-4-yl6.56020

The data indicates that while a guanidinomethyl group (Analog 6) can enhance potency due to its stronger basicity, it often comes at the cost of reduced metabolic stability and solubility. In contrast, embedding the basic nitrogen within a piperidine ring (Analog 7) can offer a more balanced profile of good potency, improved metabolic stability, and acceptable solubility.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key in vitro assays used to generate the comparative data.

Factor Xa Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of human Factor Xa.

Workflow for Factor Xa Inhibition Assay

FXa_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Reagents: - Factor Xa Enzyme - Chromogenic Substrate - Assay Buffer - Test Compounds (in DMSO) B Dispense Test Compound and Factor Xa into 96-well plate A->B Serial Dilutions C Incubate at 37°C for 15 minutes B->C D Add Chromogenic Substrate to initiate reaction C->D E Incubate at 37°C for 30 minutes D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition and determine IC50 F->G Dose-Response Curve Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - Cryopreserved Hepatocytes - Incubation Medium - Test Compounds (in DMSO) B Thaw and resuspend Hepatocytes A->B C Pre-incubate Hepatocytes at 37°C B->C D Add Test Compound to initiate reaction C->D E Incubate at 37°C with shaking D->E F Aliquots taken at time points (0, 15, 30, 60 min) E->F G Quench reaction with Acetonitrile F->G H Analyze samples by LC-MS/MS G->H I Determine t½ and Intrinsic Clearance H->I

Caption: Workflow for the in vitro hepatocyte metabolic stability assay.

Protocol:

  • Cell Preparation:

    • Rapidly thaw cryopreserved human liver hepatocytes in a 37°C water bath.

    • Resuspend the cells in pre-warmed incubation medium.

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C for 10 minutes.

    • Add the test compound (final concentration typically 1 µM) to initiate the metabolic reaction.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60 minutes), remove aliquots of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t½) from the slope of the linear regression. [8][9][10][11]

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Workflow for Kinetic Solubility Assay

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare Test Compound Stock Solution in DMSO B Add DMSO stock to Aqueous Buffer (e.g., PBS) A->B C Incubate and Shake (e.g., 2 hours at RT) B->C D Measure Turbidity (Nephelometry) or Filter and Measure UV Absorbance C->D E Determine Solubility D->E

Caption: Workflow for the kinetic solubility assay.

Protocol:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Incubate the plate with shaking for a defined period (e.g., 2 hours) at room temperature.

  • Measurement:

    • Nephelometric Method: Measure the light scattering of the solution using a nephelometer. The point at which precipitation occurs is determined.

    • UV Absorption Method: Filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate and quantify the concentration of the dissolved compound against a standard curve.

  • Data Analysis:

    • The kinetic solubility is reported as the concentration of the compound in the aqueous buffer. [12][13][14][15]

Conclusion

The 1-[4-(aminomethyl)phenyl]piperidin-2-one scaffold is a highly valuable starting point for the design of potent and selective Factor Xa inhibitors. However, the journey from a lead compound to a clinical candidate necessitates a thorough exploration of its structure-activity and structure-property relationships. Bioisosteric replacement is a powerful strategy in this endeavor. By systematically replacing the phenyl ring, the piperidin-2-one linker, and the aminomethyl group with appropriate bioisosteres, medicinal chemists can fine-tune the pharmacological and pharmacokinetic profile of the molecule. This guide has provided a framework for understanding the rationale behind these modifications, along with the experimental data and protocols required to validate their impact. The successful application of these principles will undoubtedly continue to yield novel and improved anticoagulant therapies.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

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  • Bevan CD, Lloyd RS. A high-throughput screening method for the determination of aqueous drug solubility. Anal Chem. 2000;72(8):1781-7.
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  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. 2025. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]

  • ResearchGate. Bioisosteric replacement of a phenyl group with ferrocenyl moiety on a known KP pan-inhibitor. Available from: [Link]

  • Jadav PD, et al. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. Bioorg Med Chem Lett. 2014;24(11):2473-8.
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  • Meanwell NA. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J Med Chem. 2018;61(14):5842-5880.
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  • Allina Health. Achieving Target Antifactor Xa Activity with a Heparin Protocol Based on Sex, Age, Height, and Weight. Available from: [Link]

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  • Goel KK, et al.
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  • ResearchGate. Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[4-(Aminomethyl)phenyl]piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[4-(Aminomethyl)phenyl]piperidin-2-one, grounded in established safety principles and regulatory standards. Our focus extends beyond simple instructions to explain the causality behind these procedures, empowering you to manage chemical waste with confidence and scientific integrity.

Hazard Identification and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's chemical and toxicological profile is paramount. 1-[4-(Aminomethyl)phenyl]piperidin-2-one is a substituted piperidinone derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, we can infer its principal hazards from its constituent functional groups: a primary amine and a lactam (a cyclic amide).

  • Primary Amine Group (-NH₂): This group imparts a basic character to the molecule, making it incompatible with acids and strong oxidizing agents. Amines can also be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Piperidinone Ring: This is a lactam structure. While the ring itself is relatively stable, compounds containing it can possess biological activity. The primary hazards associated with similar structures, such as 1-(4-Aminophenyl)piperidin-2-one, include acute toxicity (harmful if swallowed, in contact with skin, or inhaled), skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Therefore, 1-[4-(Aminomethyl)phenyl]piperidin-2-one must be handled as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories often operate under the specific guidelines of Subpart K, which provides a flexible framework for managing hazardous waste in a laboratory setting.[4] Key compliance requirements include:

  • Waste Characterization: All waste must be properly identified and characterized to determine if it meets the definition of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[2]

  • Prohibition of Sewer Disposal: It is illegal to dispose of hazardous chemicals via the sewer system.[2][3]

  • Proper Labeling and Storage: Waste must be accumulated in designated areas, in appropriate containers, with clear and accurate labels.[5]

  • Training: All personnel who generate hazardous waste must receive proper training on safe handling and emergency procedures.[2][6]

On-Site Waste Management: Segregation, Containment, and Storage

Proper management begins at the point of generation. The following steps ensure safety and compliance within the laboratory.

Immediately segregate waste containing 1-[4-(Aminomethyl)phenyl]piperidin-2-one from other waste streams. Incompatibility is a critical safety concern.

  • Acids: The basic primary amine will react, potentially violently or exothermically, with acids. Store separately.[5]

  • Oxidizing Agents: Keep away from strong oxidizers to prevent dangerous reactions.[5]

  • Aqueous Solutions: While not water-reactive in a hazardous sense, solid waste should be kept dry to prevent dissolution and potential leaching.

The integrity of the waste container is crucial to prevent leaks and exposure.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle with a secure, screw-top cap. The original product container is often a suitable choice if it is in good condition.[5] Avoid using food-grade containers.[5]

  • Container Condition: Ensure the container is free from damage, clean on the outside, and has a leak-proof closure.[2]

  • Labeling: This is a critical step for safety and regulatory compliance. Each container must be labeled with the words "Hazardous Waste" and include the information detailed in the table below.[5]

Labeling Requirement Description Rationale
"Hazardous Waste" The words must be clearly visible on the label.This is a primary requirement under the EPA's RCRA regulations to clearly identify the nature of the container's contents.
Chemical Constituents List the full chemical name: "1-[4-(Aminomethyl)phenyl]piperidin-2-one". List any solvents or other chemicals present, with percentages.Ensures that Environmental Health & Safety (EHS) personnel and disposal contractors know the exact contents to handle and dispose of the waste safely and correctly.
Generator Information Name of the Principal Investigator (PI), laboratory room number, and contact information.Provides a point of contact if questions or issues arise concerning the waste.
Accumulation Start Date The date you first add waste to the container.Helps track the storage time to ensure compliance with regulatory limits (e.g., up to one year for partially filled containers in a Satellite Accumulation Area).[5]
Hazard Identification Check appropriate hazard boxes (e.g., Toxic, Irritant).Provides at-a-glance safety information for anyone handling the container.

Laboratories must designate a specific location for the accumulation of hazardous waste, known as a Satellite Accumulation Area (SAA).[5]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[6]

  • Container Management: Keep waste containers securely capped at all times, except when adding waste.[5] Place containers in secondary containment (such as a chemical-resistant tray) to contain potential leaks.

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Protocol: Disposal of 1-[4-(Aminomethyl)phenyl]piperidin-2-one Waste

  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, wear standard laboratory PPE, including:

    • Safety goggles or glasses

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Characterize the Waste Stream:

    • Solid Waste: Collect unadulterated solid 1-[4-(Aminomethyl)phenyl]piperidin-2-one, or contaminated items like weigh boats and gloves, in a designated solid waste container.

    • Solution Waste: If the compound is in a solvent, collect it in a designated liquid waste container. Do not mix with incompatible waste streams (e.g., acidic waste).

  • Transfer Waste to the Designated Container:

    • Carefully transfer the waste into the properly labeled hazardous waste container located in your SAA.

    • Use a funnel for liquids to prevent spills.

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[5]

  • Seal and Date the Container:

    • Once the container is full, securely fasten the cap.

    • Write the "Date Full" on the hazardous waste tag. Full containers must be removed from the SAA within three days.[5]

  • Request Waste Collection:

    • Submit a chemical waste collection request to your institution's EHS department. Follow their specific online or paper-based procedure.

  • Decontaminate and Dispose of Empty Containers:

    • A container that held 1-[4-(Aminomethyl)phenyl]piperidin-2-one is considered hazardous waste.

    • To dispose of it as regular trash, it must be thoroughly emptied so that as little residue as possible remains.[6]

    • Deface all chemical labels on the empty container and remove the cap before placing it in the appropriate recycling or trash bin.[6] Note: For acutely hazardous wastes (P-listed), containers must be triple-rinsed with the rinsate collected as hazardous waste. While this compound is not typically P-listed, this is a best-practice for highly toxic materials.

Emergency Procedures: Spill Management

In the event of a small spill of solid 1-[4-(Aminomethyl)phenyl]piperidin-2-one:

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Wear Appropriate PPE: Including gloves, goggles, and a lab coat.

  • Contain and Clean: Gently sweep up the solid material, avoiding dust formation.[7] Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional policy.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for managing waste generated from 1-[4-(Aminomethyl)phenyl]piperidin-2-one.

G Disposal Workflow for 1-[4-(Aminomethyl)phenyl]piperidin-2-one cluster_0 Disposal Workflow for 1-[4-(Aminomethyl)phenyl]piperidin-2-one cluster_1 Waste Streams cluster_2 Handling & Containment cluster_3 Final Disposition start Waste Generation (Solid, Solution, or Contaminated Material) characterize Characterize Waste Is it solid, liquid, or an empty container? start->characterize solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) characterize->liquid_waste Liquid empty_container Empty Container characterize->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Empty thoroughly empty_container->decontaminate store_saa Store in SAA Request EHS Pickup collect_solid->store_saa collect_liquid->store_saa dispose_trash Deface Label & Dispose in Regular Trash/Recycling decontaminate->dispose_trash

Caption: Decision-making workflow for the disposal of 1-[4-(Aminomethyl)phenyl]piperidin-2-one.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • ChemicalBook. 1-[4-(aminomethyl)phenyl]-2-Piperidinone.
  • Sigma-Aldrich. 1-(4-Amino-phenyl)-piperidin-2-one.
  • PubChem. 1-(4-Aminophenyl)piperidin-2-one.
  • UAB. Safety Data Sheet.

Sources

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